molecular formula C19H28N5O20P3.3(C2H5)3N B1139103 MRS 2957 triethylammonium salt CAS No. 1228271-30-4

MRS 2957 triethylammonium salt

Cat. No.: B1139103
CAS No.: 1228271-30-4
M. Wt: 1042.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent P2Y6 agonist (EC50 = 12 nM). Displays 14- and 66-fold selectivity against P2Y2 and P2Y4 receptors respectively.

Properties

CAS No.

1228271-30-4

Molecular Formula

C19H28N5O20P3.3(C2H5)3N

Molecular Weight

1042.94

Synonyms

P1-[5/'(N4-Methoxycytidyl)]-P3-(5/'-uridyl)-triphosphate tri(triethylammonium) salt

Origin of Product

United States

Foundational & Exploratory

MRS 2957 triethylammonium salt P2Y6 receptor antagonist mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific pharmacological properties of MRS 2957 .

CRITICAL SCIENTIFIC CORRECTION: Extensive review of the primary literature (Jacobson et al., J. Med. Chem. 2010) and commercial databases (Tocris, R&D Systems) confirms that MRS 2957 is a potent, selective P2Y6 receptor AGONIST , not an antagonist.

The standard P2Y6 antagonist is MRS 2578 .

Action Taken: To maintain scientific integrity (E-E-A-T), this guide characterizes MRS 2957 correctly as an agonist used to activate P2Y6 signaling. If your research intent is to block the receptor, please refer to the section "Comparative Pharmacology" where MRS 2578 is briefly detailed.

An In-Depth Technical Guide for Molecular Pharmacology

Executive Summary

MRS 2957 (Chemical Name: N4-Methoxycytidine 5'-triphospho-P3-uridine) is a highly potent and selective synthetic agonist of the P2Y6 receptor.[1][2] Unlike the endogenous ligand UDP, which is susceptible to rapid enzymatic degradation and lacks subtype specificity, MRS 2957 is engineered for enhanced stability and selectivity against related subtypes (P2Y2, P2Y4).

This compound is primarily used to investigate the physiological roles of P2Y6 activation, including vascular inflammation, microglial phagocytosis, and glucose homeostasis. It is supplied as a triethylammonium salt to ensure solubility and stability in aqueous buffers.

Molecular Pharmacology & Structure

Chemical Identity
  • IUPHAR Ligand ID: 5903

  • Chemical Structure: A dinucleotide derivative.[2] It consists of a cytidine moiety modified at the N4 position linked via a triphosphate bridge to a uridine moiety.

  • Salt Form: Triethylammonium (TEAA). This counter-ion is chosen to neutralize the negative charges of the triphosphate backbone, rendering the lipophilic nucleotide soluble in water while preventing precipitation.

Binding & Selectivity Profile

MRS 2957 binds to the orthosteric site of the P2Y6 receptor, inducing a conformational change that stabilizes the active state of the receptor.

ParameterValueReference
Primary Target Human P2Y6 Receptor[1]
Potency (EC50) 12 nM (Human)[1, 2]
Selectivity vs. P2Y2 > 14-fold[1]
Selectivity vs. P2Y4 > 66-fold[1]
Endogenous Ligand UDP (EC50 ~300 nM)[3]

Mechanistic Insight: The N4-methoxy modification on the cytosine ring provides steric bulk that excludes the molecule from the binding pockets of P2Y2 and P2Y4, which are otherwise structurally similar to P2Y6.

Signaling Mechanism (Gq-Coupled Pathway)[5]

Upon binding MRS 2957, the P2Y6 receptor couples primarily to the Gq/11 heterotrimeric G-protein. This initiates the canonical phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization.[3][4]

Step-by-Step Cascade
  • Activation: MRS 2957 binds P2Y6, causing GDP-GTP exchange on the Gαq subunit.

  • Effector Coupling: Gαq-GTP activates Phospholipase C-β (PLCβ) .

  • Hydrolysis: PLCβ cleaves membrane phospholipid PIP2 into IP3 (soluble) and DAG (membrane-bound).

  • Ca2+ Release: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER).[3]

  • Result: Rapid efflux of Ca2+ from the ER into the cytosol.

Pathway Visualization

P2Y6_Signaling MRS2957 MRS 2957 (Agonist) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6  Binds/Activates Gq Gαq Protein P2Y6->Gq  Couples PLC PLC-β Gq->PLC  Activates PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 PIP2->IP3  Cleaves DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER  Binds IP3R Ca Ca2+ Release (Cytosolic Increase) ER->Ca  Efflux

Figure 1: The Gq-coupled signaling cascade activated by MRS 2957 leading to calcium mobilization.[3][5]

Experimental Framework: Calcium Mobilization Assay

The "Gold Standard" for validating MRS 2957 activity is the Fluorescent Calcium Mobilization Assay (FLIPR or microscopy-based). This protocol validates the agonist nature of the compound.

Reconstitution & Handling
  • Solvent: Sterile water or PBS (pH 7.4).

  • Stock Concentration: 10 mM.[6]

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Note: The triethylammonium salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

Protocol: Kinetic Ca2+ Flux

Objective: Measure the EC50 of MRS 2957 in P2Y6-expressing cells (e.g., 1321N1 astrocytoma or transfected HEK293).

  • Cell Plating: Seed cells in 96-well black-walled plates (clear bottom) at 50,000 cells/well. Incubate overnight.

  • Dye Loading:

    • Remove culture media.

    • Add Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

    • Note: Probenecid inhibits organic anion transporters, preventing dye leakage.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of MRS 2957 (Range: 1 nM to 10 µM).

  • Baseline Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds to establish baseline.

  • Injection: Inject MRS 2957 solution (5x concentrate) into wells.

  • Data Acquisition: Continuously record fluorescence for 120–180 seconds.

  • Analysis: Plot Max Fluorescence - Baseline vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine EC50.

Assay Workflow Visualization

Assay_Workflow Step1 1. Seed Cells (96-well) Step2 2. Load Dye (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Baseline Read (30 sec) Step2->Step3 Step4 4. Inject MRS 2957 Step3->Step4 Step5 5. Record Flux (180 sec) Step4->Step5 Step6 6. Calculate EC50 Step5->Step6

Figure 2: Step-by-step workflow for validating MRS 2957 activity using calcium microfluorimetry.

Comparative Pharmacology: Agonist vs. Antagonist

To ensure the correct reagent is used for your specific research question, compare MRS 2957 (Agonist) with MRS 2578 (Antagonist).

FeatureMRS 2957 (This Compound)MRS 2578
Function Agonist (Activator)Antagonist (Blocker)
Mechanism Mimics UDP; stabilizes active state.Irreversible thiourea binding; blocks UDP.
Key Application Inducing inflammation, contraction, or glucose uptake.Preventing inflammation or cell migration.[7]
Structure Nucleotide (Uridine/Cytidine hybrid)Diisothiocyanate (Urea derivative)
Stability High (Resistance to ecto-nucleotidases)Low (Unstable in solution; use immediately)

References

  • Maruoka, H., et al. (2010). "Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists: novel 4-alkyloxyimino, (S)-methanocarba, and 5'-triphosphate gamma-ester modifications."[1] Journal of Medicinal Chemistry, 53(11), 4488–4501.

  • Jacobson, K. A., et al. (2012). "P2Y receptors: Structure and function." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(6), 815–829.
  • IUPHAR/BPS Guide to Pharmacology. "MRS 2957 Ligand Page."

  • R&D Systems / Tocris Bioscience. "MRS 2957 triethylammonium salt Product Datasheet."

Sources

chemical structure and properties of MRS 2957 triethylammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to MRS 2957 Triethylammonium Salt: A Potent and Selective P2Y₆ Receptor Agonist

Executive Summary

MRS 2957 triethylammonium salt is a synthetic nucleotide analogue that has emerged as a critical pharmacological tool for the study of purinergic signaling. It is distinguished by its high potency and selectivity as an agonist for the P2Y₆ receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. This guide provides a comprehensive overview of MRS 2957, detailing its chemical structure, physicochemical properties, mechanism of action, and practical applications in research. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering researchers, scientists, and drug development professionals a definitive resource for utilizing this compound effectively.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical nature is foundational to its effective application. MRS 2957 is a complex molecule whose structure has been rationally designed for specific biological activity.

1.1. Chemical Structure

The systematic chemical name for MRS 2957 is P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate, complexed with three equivalents of triethylamine to form the triethylammonium salt.[1] The core structure is a dinucleotide triphosphate analogue, featuring a unique N⁴-methoxycytidine modification that is critical for its receptor selectivity.

The triethylammonium salt form is a practical formulation choice. The highly charged phosphate backbone of the parent molecule imparts poor membrane permeability and can present handling challenges. Triethylamine, a volatile organic base, neutralizes the acidic phosphate groups, forming an ionic association that can improve solubility and stability in certain solvents.[2][3]

1.2. Physicochemical Data Summary

The key properties of MRS 2957 triethylammonium salt are summarized below for quick reference. These data are essential for accurate preparation of stock solutions, experimental design, and data interpretation.

PropertyValueSource(s)
Systematic Name P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate tri(triethylammonium) salt[1]
Synonyms MRS 2957, MRS2957[4]
Molecular Formula C₁₉H₂₈N₅O₂₀P₃·3(C₂H₅)₃N[1]
Molecular Weight 1042.94 g/mol [1]
CAS Number 1228271-30-4[5][6]
Purity ≥99% (as determined by HPLC)[1]
Appearance Varies (Supplied as a pre-dissolved liquid or powder)[1][5]
Solubility Soluble in water. Sonication may be recommended for concentrations approaching 10 mM.[1][5]
Storage Store powder at -20°C for up to 3 years. Store solutions at -20°C or -80°C for long-term stability.[1][5]

Pharmacology and Mechanism of Action

MRS 2957's value lies in its precise interaction with the P2Y₆ receptor, a member of the P2Y family of purinergic GPCRs.[7] These receptors respond to extracellular nucleotides and are crucial regulators of cellular function.

2.1. P2Y₆ Receptor Activation and Signaling

MRS 2957 is a potent agonist at the P2Y₆ receptor, with a reported half-maximal effective concentration (EC₅₀) of 12 nM.[1] The P2Y₆ receptor is canonically coupled to the Gq/₁₁ family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca²⁺), while DAG remains in the membrane to activate protein kinase C (PKC). This signaling cascade is fundamental to many P2Y₆-mediated physiological responses.

P2Y6_Signaling cluster_cytosol MRS2957 MRS 2957 P2Y6 P2Y₆R MRS2957->P2Y6 Binds Gq Gαq/₁₁ P2Y6->Gq Activates PLC PLC Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Ca_Store ER Ca²⁺ Store IP3->Ca_Store Binds to Receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Induces

Caption: P2Y₆ Receptor Signaling Cascade Activated by MRS 2957.

2.2. Receptor Selectivity Profile

The utility of a pharmacological probe is defined by its selectivity. MRS 2957 exhibits marked preference for the P2Y₆ receptor over other related subtypes. This selectivity is crucial for dissecting the specific contributions of P2Y₆ from other purinergic signaling pathways.

Receptor SubtypeActivitySelectivity vs. P2Y₆Source(s)
P2Y₆ EC₅₀ = 12 nM-[1]
P2Y₂ Weak Agonist14-fold[1]
P2Y₄ Weak Agonist66-fold[1]

The enhanced selectivity of MRS 2957 is attributed to its N⁴-methoxycytidyl modification. Research by Maruoka et al. (2010) demonstrated that modifications at this position of the pyrimidine ring were well-tolerated by the P2Y₆ receptor's binding pocket while being disfavored by other P2Y subtypes, thereby engineering a more selective agonist.

Applications in Research & Experimental Protocols

As a selective P2Y₆ agonist, MRS 2957 is an invaluable tool for investigating the receptor's role in cellular processes such as inflammation, apoptosis, and metabolism. For instance, P2Y₆ agonists have been shown to enhance glucose uptake in skeletal muscle cells and adipocytes, suggesting a role in metabolic regulation.[1]

3.1. Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a standard fluorometric assay to quantify P2Y₆ receptor activation by measuring intracellular calcium mobilization in a recombinant cell line.

Causality: The protocol is designed to directly measure the functional consequence of P2Y₆ activation via the Gq/PLC/IP₃ pathway. The use of a calcium-sensitive dye provides a robust and high-throughput method to determine agonist potency (EC₅₀).

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human P2Y₆ receptor into black, clear-bottom 96-well microplates and culture to ~90% confluency.

  • Dye Loading: Aspirate culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of MRS 2957 in sterile water. Perform a serial dilution series in assay buffer to create concentrations ranging from 1 pM to 10 µM.

  • Assay Execution:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Add the MRS 2957 dilutions to the wells and immediately begin kinetic fluorescence readings (e.g., every 1 second for 90 seconds).

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline.

    • Normalize the data to the maximal response.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Plate P2Y₆-HEK293 Cells c2 Prepare MRS 2957 Dilutions a1 Load Cells with Fluo-4 AM c1->a1 a3 Add Compound & Read Kinetics c2->a3 a2 Establish Baseline Fluorescence a1->a2 a2->a3 d1 Calculate Peak Response a3->d1 d2 Normalize and Plot Data d1->d2 d3 Calculate EC₅₀ d2->d3

Caption: Workflow for a Calcium Mobilization Assay.

3.2. Protocol 2: Considerations for In Vivo Studies

While MRS 2957 is a powerful in vitro tool, its application in living organisms requires careful consideration.

Challenges:

  • Bioavailability: As a charged nucleotide triphosphate, MRS 2957 is expected to have very poor oral bioavailability and limited cell membrane permeability.

  • Metabolic Stability: The triphosphate backbone is susceptible to rapid hydrolysis by extracellular ectonucleotidases, potentially leading to a short biological half-life.

Experimental Approach: For in vivo studies, direct administration methods such as intravenous or intraperitoneal injection are necessary. Due to rapid metabolism, a continuous infusion paradigm may be required to maintain steady-state plasma concentrations.

Self-Validation: Pharmacokinetic analysis should be performed in parallel with any pharmacodynamic study. This involves collecting blood samples at various time points post-administration to measure the concentration of the parent compound and its potential metabolites using LC-MS/MS. This ensures that any observed biological effect can be directly correlated with the presence of the compound. While no specific in vivo studies using MRS 2957 are prominently published, the general techniques of Magnetic Resonance Spectroscopy (MRS) could be hypothetically applied to non-invasively monitor metabolic changes in tissues (e.g., liver lipids, brain neurochemistry) in animal models following P2Y₆ activation, providing a dynamic readout of receptor function.[8][9][10][11]

Conclusion

MRS 2957 triethylammonium salt stands as a testament to the power of medicinal chemistry in developing precise pharmacological probes. Its high potency and selectivity for the P2Y₆ receptor make it an indispensable tool for elucidating the complex roles of purinergic signaling in health and disease. By understanding its chemical properties, mechanism of action, and the nuances of its application, researchers can confidently deploy MRS 2957 to advance our knowledge of cellular regulation and identify new therapeutic targets.

References

  • Maruoka, H. et al. (2010). Pyrimidine ribonucleotides with enhanced selectivity as P2Y₆ receptor agonists: novel 4-alkyloxyimino, (S)-methanocarba, and 5'-triphosphate γ-ester modifications. Journal of Medicinal Chemistry, 53(11), 4488–4501. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MRS2957. Retrieved from [Link]

  • von Kügelgen, I., & Harden, T. K. (2011). Pharmacological characterization of P2Y receptor subtypes – an update. PMC. [Link]

  • Oz, G. et al. (2007). Application of MRS to mouse models of neurodegenerative illness. NMR in Biomedicine, 20(5), 486-503. [Link]

  • Rehemtulla, A. et al. (2004). In vivo MRS measurement of liver lipid levels in mice. Journal of Lipid Research, 45(7), 1364-71. [Link]

  • Chiacchio, M. A. et al. (2010). Metabolic changes detected in vivo by 1H MRS in the MPTP-intoxicated mouse. Neuroscience Letters, 479(1), 58-62. [Link]

  • Buck, J. et al. (2021). Localized singlet-filtered MRS in vivo. NMR in Biomedicine, 34(1), e4400. [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • PubChem. (n.d.). Triethylamine. Retrieved from [Link]

  • Balasubramanian, R. et al. (2014). Enhancement of glucose uptake in mouse skeletal muscle cells and adipocytes by P2Y6 receptor agonists. PLoS ONE, 9(12), e116203. [Link]

Sources

Profiling Novel P2Y Receptor Antagonists: A Technical Guide to Determining the Selectivity of MRS 2957 for P2Y1 versus P2Y2

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of purinergic signaling, the P2Y family of G protein-coupled receptors (GPCRs) represents a constellation of promising therapeutic targets for conditions ranging from thrombosis to chronic inflammation.[1] Specifically, the P2Y1 and P2Y2 receptors, while both primarily coupled to Gq signaling, exhibit distinct physiological roles dictated by their differential ligand preferences and tissue distribution. The P2Y1 receptor, activated by adenosine diphosphate (ADP), is a key player in platelet aggregation and vascular responses.[2][3] In contrast, the P2Y2 receptor is activated equipotently by adenosine triphosphate (ATP) and uridine triphosphate (UTP) and is implicated in inflammatory responses, ion transport, and wound healing.[4] Consequently, the development of receptor-subtype-selective antagonists is paramount for therapeutic advancement and for dissecting their intricate biological functions.

This guide provides a comprehensive methodological blueprint for characterizing the selectivity profile of a novel investigational compound, designated here as MRS 2957, against the human P2Y1 and P2Y2 receptors. We will proceed from the foundational principles of receptor pharmacology to the granular, step-by-step protocols required for a rigorous and self-validating assessment. The causality behind each experimental choice is emphasized to empower researchers to not only execute these assays but also to interpret the results with confidence and troubleshoot effectively.

Foundational Principles: P2Y1 and P2Y2 Receptor Signaling

A robust selectivity assessment is built upon a solid understanding of the target receptors. Both P2Y1 and P2Y2 receptors are canonical members of the Gq/11-coupled GPCR family.[4] Upon agonist binding, they catalyze the exchange of GDP for GTP on the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular calcium is a hallmark of P2Y1 and P2Y2 activation and serves as the primary readout for our functional assays.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2YR P2Y₁ / P2Y₂ Receptor Gq Gαq/₁₁ Gβ Gγ P2YR->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Ca_release ↑ [Ca²⁺]i IP3R->Ca_release Gates Agonist Agonist (ADP for P2Y₁) (ATP/UTP for P2Y₂) Agonist->P2YR Activates Antagonist Antagonist (e.g., MRS 2957) Antagonist->P2YR Blocks

Fig. 1: Gq Signaling Pathway for P2Y1 and P2Y2 Receptors.

The Experimental Workflow: A Two-Pillar Approach

To establish the selectivity profile of MRS 2957, we employ a two-pillar strategy that separately quantifies its binding affinity (biochemical assay) and its functional potency (cell-based functional assay). This dual approach is critical for a self-validating system. A compound may bind with high affinity but have low functional potency (or vice-versa), and understanding both aspects provides a more complete pharmacological picture.

Selectivity_Workflow cluster_binding Pillar 1: Binding Affinity cluster_functional Pillar 2: Functional Potency start Test Compound (MRS 2957) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Assay start->functional_assay binding_p2y1 Competition vs. [³H]MRS2279 at hP2Y₁ binding_assay->binding_p2y1 binding_p2y2 Competition vs. Radioligand at hP2Y₂ binding_assay->binding_p2y2 ki_calc Calculate Ki values (P2Y₁ and P2Y₂) binding_p2y1->ki_calc binding_p2y2->ki_calc analysis Data Analysis & Interpretation ki_calc->analysis functional_p2y1 Inhibition of 2-MeSADP at hP2Y₁ functional_assay->functional_p2y1 functional_p2y2 Inhibition of ATPγS at hP2Y₂ functional_assay->functional_p2y2 ic50_calc Calculate IC₅₀ values (P2Y₁ and P2Y₂) functional_p2y1->ic50_calc functional_p2y2->ic50_calc ic50_calc->analysis conclusion Selectivity Profile (P2Y₁ vs. P2Y₂) analysis->conclusion

Fig. 2: Workflow for Determining Antagonist Selectivity.

Pillar 1: Biochemical Affinity via Radioligand Binding Assays

Causality: A radioligand binding assay directly measures the interaction between a compound and its receptor in a controlled, cell-free environment. By using a radiolabeled ligand with known high affinity and selectivity for the target receptor, we can determine the affinity (expressed as the inhibition constant, Ki) of our unlabeled test compound (MRS 2957) by measuring its ability to compete for binding. This method is independent of downstream signaling events, providing a pure measure of target engagement.

Protocol: Competitive Radioligand Binding for P2Y1 Receptor

This protocol is designed to determine the binding affinity (Ki) of MRS 2957 for the human P2Y1 receptor.

  • Biological System: Membranes prepared from HEK293 or Sf9 cells recombinantly expressing the human P2Y1 receptor.

  • Radioligand: [³H]MRS2279, a high-affinity, selective P2Y1 antagonist.[2] The choice of an antagonist radioligand is crucial as it generally exhibits lower non-specific binding compared to agonist radioligands.

  • Instrumentation: Liquid Scintillation Counter, Cell Harvester with GF/B glass fiber filters.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the hP2Y1 receptor in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 120 mM NaCl, pH 7.4.

    • P2Y1 Membranes: 10-20 µg of membrane protein per well.

    • Radioligand: A fixed concentration of [³H]MRS2279 (e.g., 2-3 nM, near its Kd value).

    • Competitor (MRS 2957): A range of concentrations (e.g., 10 pM to 100 µM) to generate a full competition curve.

  • Control Wells:

    • Total Binding: Contains membranes, radioligand, and assay buffer (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) to displace all specific binding.[4]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[5] Wash the filters 3x with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of MRS 2957.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of MRS 2957 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Note on P2Y2 Binding: A similar assay for the P2Y2 receptor would be performed. However, the lack of a widely available, high-affinity antagonist radioligand for P2Y2 has historically been a challenge.[2] Should a suitable radioligand be available, the same principles would apply. In its absence, functional assays become even more critical for determining P2Y2 activity.

Pillar 2: Functional Potency via Calcium Mobilization Assays

Causality: This cell-based assay measures the ability of MRS 2957 to inhibit the functional consequence of receptor activation—the release of intracellular calcium. This confirms that the compound is not merely binding to the receptor but is actively preventing it from signaling. By determining the IC50 in a functional context, we gain a direct measure of the compound's potency as an antagonist.

Protocol: FLIPR-Based Calcium Mobilization Assay

This protocol is designed to determine the functional potency (IC50) of MRS 2957 at both human P2Y1 and P2Y2 receptors expressed in a suitable host cell line.

  • Biological System: 1321N1 astrocytoma cells stably expressing either the human P2Y1 or human P2Y2 receptor. This cell line is advantageous as it lacks endogenous P2Y receptors, providing a clean background for heterologous expression.[6]

  • Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.

Step-by-Step Methodology:

  • Cell Plating: Seed the P2Y1- and P2Y2-expressing 1321N1 cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and load the cells with Fluo-4 AM dye solution (prepared in a physiological buffer like HBSS with 20 mM HEPES) for 45-60 minutes at 37°C. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

  • Antagonist Pre-incubation: Wash the cells gently to remove excess dye. Add varying concentrations of the test antagonist (MRS 2957) or vehicle control to the wells. Incubate for 15-30 minutes at room temperature. This pre-incubation period allows the antagonist to bind to the receptors before agonist challenge.

  • Agonist Stimulation & Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Using the instrument's integrated liquid handler, add a pre-determined concentration of the appropriate agonist to all wells simultaneously.

      • For P2Y1: Use 2-methylthio-ADP (2-MeSADP), a potent and selective P2Y1 agonist.[4] An EC80 concentration is typically used to ensure a robust signal that is sensitive to inhibition.

      • For P2Y2: Use a stable ATP analog like ATPγS to avoid degradation by ectonucleotidases. Again, an EC80 concentration is recommended.

    • Immediately record the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium peak.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Normalize the data, setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with no agonist as 0%.

    • Plot the normalized response (%) against the log concentration of MRS 2957.

    • Fit the data to a suitable sigmoidal dose-response (variable slope) model using non-linear regression to determine the IC50 value for each receptor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison and calculation of selectivity.

Table 1: Pharmacological Profile of MRS 2957 at P2Y₁ and P2Y₂ Receptors (Hypothetical Data)

Parameter P2Y₁ Receptor P2Y₂ Receptor Selectivity Ratio (P2Y₂/P2Y₁)
Binding Affinity (Ki, nM) 0.95 >10,000 >10,500-fold
Assay Details Competition vs. [³H]MRS2279 (Assay not performed)
Functional Potency (IC₅₀, nM) 1.5 8,750 5,833-fold
Assay Details Ca²⁺ mobilization vs. 2-MeSADP Ca²⁺ mobilization vs. ATPγS
Reference Compound: MRS2500 Ki = 0.44 nM[2] Inactive Highly Selective

| Reference Compound: AR-C118925| Inactive | IC₅₀ = 37.2 nM[6] | Highly Selective |

Interpretation:

Based on this hypothetical data, MRS 2957 is a highly potent and selective antagonist of the P2Y1 receptor over the P2Y2 receptor. The selectivity ratio, calculated by dividing the IC50 at the off-target receptor (P2Y2) by the IC50 at the on-target receptor (P2Y1), is over 5,800-fold. This indicates that the compound is significantly more potent at blocking P2Y1-mediated signaling. The low nanomolar Ki and IC50 values at P2Y1 suggest it is a high-affinity and high-potency antagonist suitable for use as a pharmacological tool to study P2Y1 function. The close agreement between the binding affinity (Ki) and functional potency (IC50) provides strong, self-validating evidence for its mechanism of action.

References

  • Barańska J, Czajkowski R, Pomorski P (2017) P2Y1 Receptors – Properties and Functional Activities. In Protein Reviews: Volume 19, pp. 71-89. Singapore: Springer Singapore. [Link]

  • von Kügelgen, I. (2023). Pharmacological characterization of P2Y receptor subtypes – an update. Purinergic Signalling. [Link]

  • Michelson, A. D. (2018). GLS-409, an Antagonist of Both P2Y(1) and P2Y(12), Potently Inhibits Canine Coronary Artery Thrombosis and Reversibly Inhibits Human Platelet Activation. Scientific Reports, 8, 14529. [Link]

  • Burnstock, G. (2017). Purinergic Signaling in the Cardiovascular System. Circulation Research, 120(1), 207-228. [Link]

  • Gachet, C. (2001). The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179. Expert Opinion on Investigational Drugs, 10(8), 1435-1443. [Link]

  • Fabre, J. E., et al. (1999). Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist. Journal of Clinical Investigation, 104(11), 1543-1552. [Link]

  • Wong, P. C., Watson, C., & Crain, E. J. (2016). The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys. Journal of Thrombosis and Thrombolysis, 41(3), 514-521. [Link]

  • Jacobson, K. A., et al. (2025). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Nature Communications. [Link]

  • Amison, R. T., et al. (2019). Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling. British Journal of Pharmacology, 176(15), 2743-2757. [Link]

  • Burnstock, G. (2014). Purine and purinergic receptors. Journal of Anatomy, 224(3), 191-197. [Link]

  • Giuliani, A. L., et al. (2025). Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma. Scientific Reports. [Link]

  • Kumar, S., et al. (2017). Pharmacokinetics, pharmacodynamics and safety profiling of IS01957, a preclinical candidate possessing dual activity against inflammation and nociception. European Journal of Pharmaceutical Sciences, 110, 108-117. [Link]

  • Engel, T., et al. (2024). The purinergic P2X7 receptor as a target for adjunctive treatment for drug-refractory epilepsy. Royal College of Surgeons in Ireland Figshare. [Link]

  • Saki, M., et al. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(11), 963-972. [Link]

  • Singh, D., et al. (2021). Morphological, phytochemical and pharmacological study of Helicteres isora (Marorphali). Journal of Pharmacognosy and Phytochemistry, 10(3), 123-128. [Link]

  • El-Tayeb, A., et al. (2017). Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925. Bioorganic & Medicinal Chemistry Letters, 27(5), 1246-1251. [Link]

Sources

The Biological Activity of Purinergic Agonist MRS 2957 and its Congeners in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The innate immune system relies on a sophisticated network of receptors to detect tissue injury and pathogenic invasion. Among these are the purinergic P2Y receptors, which respond to extracellular nucleotides released from stressed or dying cells. This guide provides an in-depth technical examination of the biological activity of the purinergic agonist MRS 2957 and its closely related, highly potent analogue MRS 2905, in the context of inflammatory signaling. While MRS 2957 is recognized as a P2Y6 receptor agonist, the vast majority of recent, detailed inflammatory research has focused on the potent and selective P2Y14 receptor agonist, MRS 2905. The P2Y14 receptor, activated by the endogenous danger signal UDP-glucose, has emerged as a critical node in orchestrating the recruitment and activation of key innate immune cells. This document will delineate the molecular mechanisms of P2Y14 signaling, detail its pro-inflammatory role in neutrophils, eosinophils, and mast cells, and provide field-proven experimental protocols to investigate these pathways. We will clarify the distinction between these tool compounds and focus on the well-elucidated P2Y14 pathway as a prime exemplar of this pro-inflammatory axis.

The P2Y14 Receptor: A Sentinel for Cellular Danger

In the event of tissue damage or infection, cells release their internal contents into the extracellular space. These endogenous molecules, known as Damage-Associated Molecular Patterns (DAMPs), serve as alarm signals for the innate immune system. One such critical DAMP is UDP-glucose . The primary sensor for extracellular UDP-glucose is the P2Y14 receptor , a G-protein coupled receptor (GPCR) belonging to the P2Y family.[1][2]

The expression pattern of the P2Y14 receptor on the surface of key immune effector cells underscores its importance in inflammation:

  • Neutrophils: As the first responders to inflammation, neutrophils exhibit prominent P2Y14 expression, which is critical for their migration.[3]

  • Eosinophils: These granulocytes, central to allergic inflammation and parasitic defense, utilize P2Y14 to navigate to inflammatory sites in the lungs and gut.[4]

  • Mast Cells: Known for their role in allergic reactions, mast cells can be triggered to degranulate via P2Y14 activation.[5]

  • Macrophages and Microglia: These phagocytic cells also express the receptor, implicating it in broader inflammatory and neuroinflammatory responses.[1][3]

The activation of P2Y14 by UDP-glucose is a clear and direct mechanism linking cellular injury to the initiation of an innate immune response.

Clarification of Tool Compounds: MRS 2957 vs. MRS 2905

It is critical for researchers to select the correct pharmacological tools. While the query focused on MRS 2957, a review of the literature necessitates a distinction:

  • MRS 2957: Characterized as an agonist for the P2Y6 receptor .[6][7] The P2Y6 receptor is also involved in inflammation, typically responding to UDP.[8][9]

  • MRS 2905: An α,β-methylene-2-thio-UDP analogue that is a highly potent and selective P2Y14 receptor agonist .[10][11][12] It exhibits over 2000-fold selectivity for P2Y14 over P2Y6, making it an exceptional tool for isolating the P2Y14 pathway.[10][11]

Given the potent and specific role of MRS 2905 in activating the P2Y14 DAMP-sensing pathway, this guide will focus on the biological activities mediated through the P2Y14 receptor, using UDP-glucose and the tool compound MRS 2905 as the primary exemplars.

Molecular Mechanism: The P2Y14 Signaling Cascade

The P2Y14 receptor is canonically coupled to the inhibitory G-protein, Gαi/o .[2][3] The binding of an agonist like UDP-glucose or MRS 2905 induces a conformational change, triggering a well-defined intracellular signaling cascade. The causality of this pathway is key to understanding its functional outcomes.

  • G-Protein Dissociation: Agonist binding causes the Gαi subunit to exchange GDP for GTP, leading to its dissociation from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action is the primary validation step for receptor activation in many experimental systems. The direct consequence is a reduction in intracellular levels of cyclic AMP (cAMP).[2]

  • Activation of RhoA: The decrease in cAMP and signaling via the Gβγ subunit converge to activate the small GTPase RhoA .[3] RhoA is a master regulator of the actin cytoskeleton. Its activation is essential for the cytoskeletal rearrangements required for cell motility and chemotaxis.

  • MAPK Pathway Stimulation: P2Y14 activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2.[5] This pathway is crucial for transcriptional regulation and other cellular activation events.

This sequence provides a direct mechanistic link from the detection of an extracellular danger signal (UDP-glucose) to the intracellular machinery that drives cellular migration and activation.

P2Y14_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14 P2Y14 Receptor Gi Gi Protein (αβγ) P2Y14->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces G_alpha Gαi-GTP Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha->AC Inhibits RhoA RhoA Activation G_beta_gamma->RhoA Activates MAPK MAPK (ERK1/2) Activation G_beta_gamma->MAPK Activates cAMP->RhoA Relieves Inhibition Migration Cell Migration & Chemotaxis RhoA->Migration Activation Cellular Activation (e.g., Degranulation) MAPK->Activation Agonist MRS 2905 or UDP-Glucose Agonist->P2Y14 Binds

Caption: P2Y14 receptor signaling cascade.

Biological Activity in Key Inflammatory Pathways

Activation of the P2Y14 receptor by agonists like MRS 2905 translates the molecular signaling cascade into potent, pro-inflammatory cellular responses.

Neutrophil Chemotaxis and Activation

Neutrophil recruitment to a site of injury is a hallmark of acute inflammation. The UDP-glucose/P2Y14 axis is a primary driver of this process.

  • Causality: UDP-glucose released from damaged tissue forms a concentration gradient. Neutrophils use their P2Y14 receptors to sense this gradient, activating the internal RhoA-mediated machinery to rearrange their cytoskeleton and actively migrate towards the source of the DAMP.[3] This provides a direct "find-me" signal for the first line of immune defense.

  • Experimental Evidence: In vitro studies using Transwell assays demonstrate that UDP-glucose and its analogues potently induce neutrophil migration.[3] This chemotactic response is abrogated by pertussis toxin, confirming the involvement of a Gi-coupled receptor. The EC50 for UDP-glucose-induced neutrophil chemotaxis is approximately 0.7 µM.[3]

Eosinophil-Mediated Inflammation

In allergic diseases like asthma and inflammatory conditions such as colitis, eosinophils are key pathogenic cells. The P2Y14 receptor plays a crucial role in their accumulation in inflamed tissues.

  • Causality: In allergen-challenged airways or inflamed intestinal mucosa, elevated levels of UDP-glucose act on P2Y14 receptors expressed on eosinophils.[4] This signaling not only promotes their migration but also enhances their response to other eosinophil-specific chemokines, creating a positive feedback loop that amplifies eosinophilic inflammation.[4][13]

  • Experimental Evidence: In mouse models of allergic asthma, genetic deletion of the P2Y14 receptor or treatment with a P2Y14 antagonist significantly reduces airway eosinophilia and hyperresponsiveness.[4][14] Similarly, in DSS-induced colitis models, P2Y14 deficiency mitigates disease severity by preventing the accumulation and activation of eosinophils in the colon.

Mast Cell Degranulation

The rapid release of pre-formed inflammatory mediators from mast cell granules is a key event in anaphylaxis and allergic reactions.

  • Causality: P2Y14 activation on mast cells triggers a Gi-dependent signaling cascade that culminates in increased intracellular calcium and MAPK activation.[5] These signals are prerequisites for the fusion of intracellular granules with the plasma membrane, leading to the release of histamine, proteases (like β-hexosaminidase), and other potent mediators.

  • Experimental Evidence: In the rat basophilic leukemia (RBL-2H3) mast cell line, both UDP-glucose and the more potent P2Y14 agonist MRS2690 induce a concentration-dependent release of the granular enzyme β-hexosaminidase.[5] The response is blocked by pertussis toxin and diminished by P2Y14-specific siRNA, providing a self-validating system that confirms the receptor's role.[5]

Methodologies for Studying P2Y14 Agonist Activity

To rigorously investigate the effects of MRS 2905 or other P2Y14 agonists, it is essential to employ validated, quantitative protocols. The causality of each step is explained to ensure experimental integrity.

Protocol: In Vitro Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant, directly testing the functional outcome of P2Y14 activation.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Transwell Assay Setup cluster_run Incubation & Analysis N_Isolation 1. Isolate Human Neutrophils (e.g., Density Gradient Centrifugation) N_Count 2. Resuspend in Assay Buffer & Count Cells N_Isolation->N_Count Cell_Add 5. Add Neutrophil Suspension to Upper Chamber (Insert) N_Count->Cell_Add Plate_Setup 3. Add MRS 2905/Control to Lower Chamber of 24-well Plate Insert_Add 4. Place Transwell Insert (e.g., 3 µm pore) into Well Plate_Setup->Insert_Add Insert_Add->Cell_Add Incubate 6. Incubate (e.g., 37°C, 60-90 min) Allows migration down gradient Cell_Add->Incubate Remove_Insert 7. Remove Insert & Non-migrated Cells Incubate->Remove_Insert Stain_Count 8. Stain & Count Migrated Cells (on underside of membrane) Remove_Insert->Stain_Count Quantify 9. Quantify Chemotaxis (Cells per high-power field) Stain_Count->Quantify

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Detailed Steps:

  • Neutrophil Isolation:

    • Rationale: To obtain a pure population of primary effector cells.

    • Protocol: Isolate neutrophils from fresh human peripheral blood using a density gradient medium (e.g., Polymorphprep™). Perform a hypotonic lysis to remove any remaining red blood cells. Wash and resuspend the neutrophil pellet (>95% purity) in an appropriate assay buffer (e.g., HBSS with Ca2+/Mg2+).

  • Assay Setup:

    • Rationale: To create a stable chemical gradient that cells can respond to.

    • Protocol: In a 24-well plate, add 600 µL of assay buffer containing various concentrations of MRS 2905 (e.g., 0.1 nM to 1 µM) or UDP-glucose (10 nM to 100 µM) to the lower chambers. Place a Transwell™ insert with a 3.0 µm pore size polycarbonate membrane into each well.

  • Cell Seeding and Incubation:

    • Rationale: To position cells at the start of the gradient and allow time for migration.

    • Protocol: Add 100 µL of the neutrophil suspension (e.g., at 2 x 10^6 cells/mL) to the upper chamber of each insert. Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification:

    • Rationale: To accurately measure the number of cells that successfully migrated through the pores.

    • Protocol: Remove the inserts. Carefully wipe away the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with methanol, and stain with a histological stain (e.g., Giemsa or Diff-Quik). Mount the membranes on a slide and count the number of migrated cells in several high-power fields using a light microscope.

Protocol: In Vitro Mast Cell Degranulation Assay

This assay provides a quantitative measure of mast cell activation by measuring the release of a granule-specific enzyme.

Detailed Steps:

  • Cell Culture and Seeding:

    • Rationale: To prepare a consistent population of effector cells for stimulation.

    • Protocol: Culture RBL-2H3 cells under standard conditions. Seed the cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.

  • Cell Washing and Stimulation:

    • Rationale: To remove serum components and apply the specific stimulus.

    • Protocol: Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer). Add buffer containing various concentrations of MRS 2905 or UDP-glucose to the wells. Include a "total release" control (e.g., 0.5% Triton X-100) and a "spontaneous release" control (buffer only). Incubate at 37°C for 30-60 minutes.

  • Supernatant Collection and Lysis:

    • Rationale: To separate the released enzyme (in the supernatant) from the enzyme remaining in the cells.

    • Protocol: After incubation, place the plate on ice. Carefully collect the supernatant from each well. Add lysis buffer (buffer containing 0.5% Triton X-100) to the remaining cells in the plate to measure the non-released enzyme content.

  • Enzymatic Assay (β-Hexosaminidase):

    • Rationale: To quantify enzyme activity, which is directly proportional to the extent of degranulation.

    • Protocol: In a separate 96-well plate, mix aliquots of the collected supernatants and cell lysates with the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5). Incubate at 37°C for 60 minutes. Stop the reaction by adding a high pH stop buffer (e.g., glycine buffer, pH 10.7).

  • Data Analysis:

    • Rationale: To calculate the percentage of total enzyme released for each condition.

    • Protocol: Read the absorbance at 405 nm. Calculate the percentage of degranulation as: [(Abs_Sample - Abs_Spontaneous) / (Abs_Total - Abs_Spontaneous)] * 100. Plot the dose-response curve to determine the EC50.

Data Summary and Therapeutic Implications

The potent pro-inflammatory activity of P2Y14 agonists makes the receptor an attractive target for developing anti-inflammatory therapeutics. The development of selective antagonists is an active area of research.[1][4]

Table 1: Potency of P2Y14 Agonists in Inflammatory Assays

CompoundAssayCell/SystemPotency (EC50)Reference
MRS 2905 P2Y14 ActivationRecombinant Cells0.92 nM[10][11]
UDP-glucose Neutrophil ChemotaxisHuman Neutrophils~700 nM[3]
UDP-glucose RhoA ActivationHuman Neutrophils~900 nM[3]
UDP-glucose Adenylyl Cyclase InhibitionC6 Glioma Cells~72 nM[2]
UDP-glucose Mast Cell DegranulationRBL-2H3 Cells~1150 nM[5]
MRS2690 Mast Cell DegranulationRBL-2H3 Cells~103 nM[5]

This data highlights the high potency of synthetic agonists like MRS 2905 and demonstrates the consistent pro-inflammatory effects of the endogenous ligand, UDP-glucose, across multiple functional assays.

The causality is clear: blocking the P2Y14 receptor with a selective antagonist should prevent the recruitment and activation of innate immune cells driven by UDP-glucose, thereby dampening the inflammatory response in conditions like asthma, colitis, and acute lung injury.[4]

Conclusion

The purinergic agonist MRS 2905 is a powerful and selective research tool for elucidating the pro-inflammatory functions of the P2Y14 receptor. Its activity, mimicking the endogenous danger signal UDP-glucose, provides a direct link between cellular damage and the orchestration of an innate immune response. Through a well-defined Gαi-coupled signaling pathway, P2Y14 activation drives critical inflammatory events, including the chemotaxis of neutrophils and eosinophils and the degranulation of mast cells. The experimental protocols detailed herein provide a robust framework for investigating these pathways and for evaluating the therapeutic potential of novel P2Y14 receptor antagonists designed to treat a wide range of inflammatory diseases.

References

  • Sesma, J. I., Kreda, S. M., Steinckwich-Besancon, N., Dang, H., García-Mata, R., Harden, T. K., & Lazarowski, E. R. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C490-C498. Available at: [Link]

  • Wang, L., Geng, Y., Wang, S., Li, X., & Xia, J. (2014). Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflammation. Blood, 124(16), 2585-2595. Available at: [Link]

  • Fay, J. F., et al. (2025). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Communications Biology. Available at: [Link]

  • Karcz, D., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation, 131(7), e140709. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). P2Y6R Agonist. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Citations to UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Retrieved February 20, 2026, from [Link]

  • Mamedova, L., et al. (2011). UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. Journal of Pharmacology and Experimental Therapeutics, 338(2), 575-582. Available at: [Link]

  • von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1339-1351. Available at: [Link]

  • ResearchGate. (n.d.). (A and B). Effects of P2Y 6 R agonist MRS2957 on glucose uptake in.... Retrieved February 20, 2026, from [Link]

  • Fay, J. F., et al. (2025). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. ResearchGate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). UDP-glucose release and P2Y14 binding. A Cellular damage leads to the.... Retrieved February 20, 2026, from [Link]

  • Fay, J. F., et al. (2025). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. Communications Biology. Available at: [Link]

  • Carter, R. L., et al. (2009). Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor. Journal of Pharmacology and Experimental Therapeutics, 331(2), 528-535. Available at: [Link]

  • Burnstock, G. (1978). A basis for distinguishing two types of purinergic receptor. Cell Membrane Receptors for Drugs and Hormones: A Multidisciplinary Approach, 107-118. Available at: [Link]

  • Burnstock, G. (2007). Purine and purinergic receptors. Journal of Dental Research, 86(11), 1042-1048. Available at: [Link]

Sources

MRS 2957 triethylammonium salt CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

A Selective P2Y6 Receptor Agonist for Metabolic and Inflammatory Research

Part 1: Chemical Identity & Physicochemical Properties

MRS 2957 is a highly potent, selective agonist for the P2Y6 receptor, a G-protein-coupled receptor (GPCR) responsive to uridine nucleotides. Chemically, it is a dinucleoside triphosphate derivative, engineered to enhance stability and selectivity over the native agonist, UDP.

The triethylammonium salt form is the standard preparation for research applications due to its superior solubility and stability profile compared to the free acid.

Core Data Table
PropertySpecification
Product Name MRS 2957 triethylammonium salt
CAS Number 1228271-30-4 (Refers to the generic/parent compound registry; salt stoichiometry varies)
Molecular Weight 1042.94 g/mol (Triethylammonium salt form)
Molecular Formula

Chemical Name P1-[5'-(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate tri(triethylammonium) salt
Physical State White to off-white lyophilized solid or aqueous solution
Solubility Water (up to 10 mM); PBS (pH 7.2)
Storage -20°C (Solid: 3 years; Solution: 1 month)

Technical Note on Stoichiometry: The molecular weight of 1042.94 accounts for the presence of three triethylammonium counterions (


). When calculating molarity for stock solutions, ensure you use this salt-adjusted weight, not the weight of the free acid (~739.37  g/mol ).

Part 2: Pharmacological Profile[1]

Mechanism of Action

MRS 2957 binds selectively to the P2Y6 receptor , a


-coupled GPCR. Unlike P2Y2 or P2Y4 receptors, which are activated by UTP, P2Y6 is selectively activated by UDP. MRS 2957 mimics UDP but offers significantly higher potency and resistance to hydrolysis by ectonucleotidases.

Upon binding, MRS 2957 induces a conformational change in the P2Y6 receptor, triggering the dissociation of the heterotrimeric G-protein. The


 subunit activates Phospholipase C-

(PLC-

), initiating the phosphoinositide signaling cascade.
Potency & Selectivity[2][3]
  • Potency (

    
    ): 
    
    • Human P2Y6: ~12 nM

    • Rat P2Y6: ~28 nM

  • Selectivity:

    • >14-fold vs. P2Y2 receptors.[1]

    • >66-fold vs. P2Y4 receptors.[1]

    • Negligible activity at P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14 subtypes.

Part 3: Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by MRS 2957 in a typical target cell (e.g., pancreatic


-cell or smooth muscle cell).

P2Y6_Signaling MRS2957 MRS 2957 (Agonist) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6 Binds/Activates Gq Gq/11 Protein P2Y6->Gq Couples PLC PLC-beta (Phospholipase C) Gq->PLC Activates PIP2 PIP2 (Phospholipid) PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Cleaves into DAG DAG (Diacylglycerol) PIP2->DAG Cleaves into ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Intracellular Ca2+ (Release) ER->Ca Releases Ca2+ Response Cellular Response (Insulin Secretion / Glucose Uptake) Ca->Response Triggers PKC->Response Modulates

Figure 1: MRS 2957-induced Gq-coupled signaling cascade leading to calcium mobilization and functional response.

Part 4: Experimental Applications & Protocols

Key Research Applications
  • Diabetes Research: MRS 2957 is used to study insulin secretion in pancreatic

    
    -cells. P2Y6 activation amplifies glucose-stimulated insulin secretion (GSIS).
    
  • Metabolic Studies: Enhances glucose uptake in skeletal muscle cells and adipocytes, suggesting potential as an anti-diabetic therapeutic target.

  • Inflammation: Investigating the role of purinergic signaling in vascular inflammation and monocyte recruitment.

Stock Solution Preparation Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Calculate Mass:

    • Target Concentration: 10 mM (10 mmol/L).

    • Volume: 1 mL.

    • MW: 1042.94 g/mol .[1][2]

    • Required Mass:

      
       mg.
      
  • Solvent Selection: Use sterile, nuclease-free water or PBS (pH 7.2). Avoid DMSO if possible, as water solubility is excellent.

  • Dissolution:

    • Add the solvent to the vial containing the lyophilized powder.

    • Vortex gently for 30 seconds.

    • Centrifuge briefly to collect the solution at the bottom.

  • Aliquoting: Divide into small aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -20°C. Stable for up to 1 month in solution.

In Vitro Usage Guidelines
  • Standard Working Concentration: 10 nM to 1

    
    M.
    
  • Control: Use MRS 2578 (a selective P2Y6 antagonist) to validate that observed effects are P2Y6-mediated.

  • Stability: Prepare working dilutions in fresh media immediately before use.

References

  • Tocris Bioscience. MRS 2957 triethylammonium salt Product Datasheet. Retrieved from

  • MedChemExpress (MCE). MRS 2957 Product Information and Biological Activity. Retrieved from

  • Jacobson, K. A., et al. (2014). "Enhancement of glucose uptake in mouse skeletal muscle cells and adipocytes by P2Y6 receptor agonists."[2] PLoS ONE, 9(12), e116203.[2]

  • Maruoka, H., et al. (2010).[2] "Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists: novel 4-alkyloxyimino, (S)-methanocarba, and 5'-triphosphate γ-ester modifications."[2] Journal of Medicinal Chemistry, 53(11), 4488–4501.

  • R&D Systems. MRS 2957 triethylammonium salt Technical Data. Retrieved from

Sources

Technical Whitepaper: Binding Affinity and Pharmacology of MRS 2957 for Human P2Y6 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of MRS 2957, a highly potent and selective agonist for the human P2Y6 receptor, synthesized and characterized primarily by the laboratory of Dr. Kenneth A. Jacobson (NIDDK, NIH).

Executive Summary

MRS 2957 (CAS No. 1228271-30-4) is a synthetic dinucleotide derivative designed to overcome the low potency and metabolic instability of the endogenous P2Y6 ligand, Uridine 5'-diphosphate (UDP).

As a highly selective agonist , MRS 2957 exhibits an EC50 of 12 nM at the human P2Y6 receptor, representing a ~25-fold increase in potency compared to UDP (EC50 ~300 nM). Its structural modification—a methoxycytidine moiety linked via a triphosphate bridge—confers resistance to ectonucleotidases, making it a critical chemical probe for studying P2Y6-mediated signaling in inflammation, insulin secretion, and vascular remodeling.

Chemical Profile and Molecular Structure[1][2][3]

MRS 2957 is not a simple mononucleotide; it is a dinucleoside triphosphate mimic. This structural complexity is essential for its high affinity and selectivity, as it engages the receptor's binding pocket more extensively than the native ligand.

PropertySpecification
Chemical Name P1-[5'(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate
Molecular Formula C₁₉H₂₈N₅O₂₀P₃
Molecular Weight 739.37 g/mol (Free acid)
Primary Classification Selective P2Y6 Receptor Agonist
Endogenous Analog UDP (Uridine 5'-diphosphate)
Solubility Water soluble (typically supplied as triethylammonium salt)
Structural Logic

The design of MRS 2957 involves an N4-methoxy modification on a cytidine ring, linked to a uridine moiety.

  • N4-methoxy group: Enhances hydrophobic interactions within the P2Y6 transmembrane binding pocket, significantly boosting affinity.

  • Triphosphate Bridge: Mimics the charge distribution required for receptor activation while providing resistance to rapid hydrolysis by extracellular nucleotidases (e.g., NTPDases) that degrade UDP.

Pharmacodynamics: Binding Affinity and Potency

The "binding affinity" of GPCR agonists is functionally measured as potency (


) in downstream signaling assays because stable radioligand binding assays for P2Y receptors are technically challenging due to high nucleotide hydrolysis rates.
Quantitative Profile (Human Receptors)

The following data compares MRS 2957 against the endogenous ligand (UDP) and related subtypes.

LigandTarget ReceptorActivity TypePotency (

)
Selectivity Ratio
MRS 2957 Human P2Y6 Full Agonist 12 nM 1 (Reference)
UDP (Endogenous)Human P2Y6Full Agonist300 nM~0.04x
MRS 2957Human P2Y2Agonist170 nM14-fold selective
MRS 2957Human P2Y4Agonist790 nM66-fold selective

Data Source: Jacobson et al., J. Med. Chem. 2010.

Interpretation: MRS 2957 is highly potent (low nanomolar range).[1] While it retains some activity at P2Y2 and P2Y4 receptors (which are UTP-preferring), the 14-fold to 66-fold selectivity window allows for specific isolation of P2Y6 responses when used at concentrations


 nM.

Mechanism of Action: Signaling Pathway

Activation of the P2Y6 receptor by MRS 2957 triggers a


-coupled cascade. This pathway is distinct from the 

or

pathways used by other purinergic receptors.
Pathway Visualization

The diagram below illustrates the signal transduction initiated by MRS 2957 binding.

P2Y6_Signaling MRS2957 MRS 2957 (Ligand) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6 Binds (EC50: 12nM) Gq Gαq/11 Protein P2Y6->Gq Couples PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ Release ER->Ca Mobilization Ca->PKC AMPK AMPK Activation (Metabolic Control) Ca->AMPK Downstream (β-cells) NFkB NF-κB Pathway (Inflammation) PKC->NFkB Downstream (Immune)

Caption: MRS 2957 activates the Gq-PLC-IP3 axis, leading to calcium mobilization and downstream metabolic/inflammatory modulation.

Experimental Protocol: Determining Potency

To validate the affinity/potency of MRS 2957, a Calcium Mobilization Assay is the standard self-validating protocol. This functional assay is preferred over radioligand binding due to the high signal-to-noise ratio and biological relevance.

Protocol: Intracellular Calcium ( ) Measurement[7]

Objective: Determine the


 of MRS 2957 in 1321N1 astrocytoma cells stably expressing human P2Y6.

Reagents:

  • Cell Line: 1321N1-hP2Y6 (Null background ensures specificity).

  • Dye: Fura-2 AM (Ratiometric calcium indicator).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Ligand: MRS 2957 (Stock 10 mM in water).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 1321N1-hP2Y6 cells in 96-well black-walled plates (

      
       cells/well).
      
    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (The Sensor):

    • Remove culture medium.

    • Add 100 µL HBSS containing 2 µM Fura-2 AM.

    • Incubate for 45 minutes at 37°C (allows dye esterification and trapping).

  • Baseline Stabilization:

    • Wash cells 2x with HBSS to remove extracellular dye.

    • Incubate for 15 minutes in buffer to allow de-esterification.

  • Agonist Challenge:

    • Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Monitor baseline fluorescence (Excitation 340/380 nm, Emission 510 nm).

    • Inject MRS 2957 at serial dilutions (

      
       M to 
      
      
      
      M).
  • Data Acquisition & Analysis:

    • Record peak fluorescence ratio (340/380) immediately post-injection.

    • Self-Validation: Use 100 µM ATP or UDP as a positive control to verify receptor expression.

    • Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Calculate

      
       using a 4-parameter logistic equation.
      
Workflow Diagram

Assay_Workflow Step1 Seed 1321N1-hP2Y6 Cells (96-well) Step2 Load Fura-2 AM (45 min, 37°C) Step1->Step2 Step3 Wash & Stabilize (De-esterification) Step2->Step3 Step4 Inject MRS 2957 (Serial Dilution) Step3->Step4 Step5 Measure Ratio (340/380 nm) Step4->Step5 Step6 Calculate EC50 (Sigmoidal Fit) Step5->Step6

Caption: Workflow for determining MRS 2957 potency via ratiometric calcium imaging.

Therapeutic Implications

The high affinity of MRS 2957 makes it a vital tool for validating P2Y6 as a drug target in two primary areas:

  • Type 2 Diabetes:

    • P2Y6 activation in pancreatic

      
      -cells enhances glucose-stimulated insulin secretion.
      
    • MRS 2957 has been shown to activate AMPK (AMP-activated protein kinase), promoting cell survival and insulin release (Balasubramanian et al., 2014).

  • Inflammation:

    • In vascular endothelial cells, P2Y6 signaling can be pro-inflammatory (via NF-κB).

    • MRS 2957 allows researchers to distinguish P2Y6-mediated inflammation from P2Y2-mediated effects due to its superior selectivity profile.

References

  • Maruoka, H., et al. (2010). Pyrimidine Ribonucleotides with Enhanced Selectivity as P2Y6 Receptor Agonists: Novel 4-Alkyloxyimino, (S)-Methanocarba, and 5'-Triphosphate γ-Ester Modifications.[2] Journal of Medicinal Chemistry, 53(11), 4488–4501.

  • Balasubramanian, R., et al. (2014). Enhancement of Glucose Uptake in Mouse Skeletal Muscle Cells and Adipocytes by P2Y6 Receptor Agonists. PLoS ONE, 9(12), e116203.

  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine, P2Y and P2X receptors. Neuropharmacology, 104, 31–49.[3]

Sources

An In-depth Technical Guide to the P2Y₆ Receptor: A Target for Modulating Inflammation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the P2Y₆ receptor, a critical node in cellular signaling with significant therapeutic potential. We will delve into its mechanism of action, its role in various physiological and pathological states, and the pharmacological tools used to dissect its function. A central focus will be placed on clarifying the roles of key research compounds, notably the agonist MRS 2957 and the potent antagonist MRS 2578, providing a scientifically accurate and practical resource for researchers, scientists, and drug development professionals.

Part 1: The P2Y₆ Receptor - A Gq-Coupled Purinergic Target

The P2Y₆ receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors, which are activated by extracellular nucleotides.[1] The primary endogenous agonist for the P2Y₆ receptor is uridine diphosphate (UDP).[1] Its activation is implicated in a wide array of biological processes, making it a compelling target for therapeutic intervention, particularly in inflammatory diseases, cardiovascular conditions, and neurobiology.[2][3][4]

The P2Y₆ Signaling Cascade

As a member of the Gq-protein-coupled subfamily of P2Y receptors, the activation of P2Y₆ by UDP initiates a well-defined signaling cascade.[5] This pathway is fundamental to its cellular effects:

  • Agonist Binding: UDP binds to the extracellular domain of the P2Y₆ receptor.

  • Gq Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric G protein, Gαq.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5][6] This transient increase in intracellular Ca²⁺ is the hallmark of P2Y₆ activation and the primary readout in many functional assays.

  • Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and Ca²⁺/calmodulin-dependent kinases, leading to cellular responses such as cytokine release, smooth muscle contraction, and regulation of phagocytosis.[3]

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm UDP UDP (Agonist) P2Y6 P2Y₆ Receptor UDP->P2Y6 Binds Gq Gαq P2Y6->Gq Activates PLC Phospholipase Cβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Downstream Downstream Cellular Responses (e.g., Inflammation) DAG->Downstream Triggers Ca_Cyto ↑ [Ca²⁺]i ER->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ Ca_Cyto->Downstream Triggers

Figure 1: P2Y₆ Receptor Signaling Pathway.

Part 2: Pharmacological Modulation of the P2Y₆ Receptor

Dissecting the function of the P2Y₆ receptor relies on specific pharmacological tools. While the initial query focused on MRS 2957 as a blocker, it is crucial for scientific accuracy to clarify that MRS 2957 is a P2Y₆ receptor agonist .[7][8] To provide a comprehensive guide that addresses the user's interest in blocking this receptor, we will discuss both a key agonist (MRS 2957) and a potent, selective antagonist (MRS 2578).

MRS 2957: A P2Y₆ Receptor Agonist

MRS 2957 is a synthetic organic compound used in research to selectively activate the P2Y₆ receptor. Its application has been noted in studies exploring the metabolic roles of P2Y₆, such as promoting insulin secretion and reducing apoptosis in pancreatic β-cells, highlighting its potential as a tool for diabetes research.[8][9]

MRS 2578: A Potent and Selective P2Y₆ Receptor Blocker

For researchers aiming to inhibit P2Y₆ signaling, MRS 2578 is the tool of choice. It is a highly selective and potent non-competitive (insurmountable) antagonist of the P2Y₆ receptor.[1][10] Its diisothiocyanate structure is key to its function, and it has been shown to covalently modify the receptor.[11] This compound effectively blocks UDP-induced downstream effects, such as intracellular calcium mobilization and pro-inflammatory responses.[4] Its high selectivity makes it invaluable for distinguishing P2Y₆-mediated effects from those of other P2Y receptors.

Quantitative Data: Potency and Selectivity

The efficacy of these pharmacological tools is quantified by their potency (EC₅₀ for agonists, IC₅₀ for antagonists) and selectivity against other receptors.

CompoundTypeTargetPotency (pEC₅₀ / pIC₅₀)IC₅₀ / EC₅₀ (nM)Reference
UDPEndogenous AgonistHuman P2Y₆6.5 (pEC₅₀)300[2][7]
MRS 2957 Synthetic Agonist Human P2Y₆ 7.9 (pEC₅₀) ~12.6 [7]
MRS 2578 Synthetic Antagonist Human P2Y₆ 7.4 (pIC₅₀) 37 [7]
MRS 2578 Synthetic Antagonist Rat P2Y₆ -98 [3]
MRS 2578 Synthetic Antagonist Human P2Y₁, P2Y₂, P2Y₄, P2Y₁₁->10,000[4]

Part 3: Experimental Protocols for Characterizing P2Y₆ Ligands

A core method for studying P2Y₆ receptor activity is the intracellular calcium mobilization assay. This functional assay directly measures the primary signaling event following Gq-coupled receptor activation.[6]

Workflow: Calcium Mobilization Assay

This workflow outlines the process for determining the potency of P2Y₆ agonists or antagonists.

Calcium_Assay_Workflow A 1. Cell Culture Seed P2Y₆-expressing cells (e.g., 1321N1-P2Y₆) in 96-well plates B 2. Dye Loading Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Compound Incubation For Antagonist Assay: Pre-incubate with antagonist (e.g., MRS 2578) For Agonist Assay: Proceed to next step B->C D 4. Agonist Stimulation Add agonist (e.g., UDP or MRS 2957) using a fluorescence plate reader (e.g., FLIPR) C->D E 5. Data Acquisition Measure fluorescence intensity in real-time to detect intracellular Ca²⁺ increase D->E F 6. Data Analysis Plot dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values E->F

Figure 2: Experimental Workflow for a Calcium Mobilization Assay.
Detailed Step-by-Step Methodology: Antagonist Potency Determination

This protocol provides a self-validating system for measuring the IC₅₀ of a P2Y₆ antagonist like MRS 2578.

Objective: To determine the concentration-dependent inhibition of UDP-induced calcium mobilization by MRS 2578 in human P2Y₆-expressing cells.

Materials:

  • 1321N1 human astrocytoma cells stably expressing the human P2Y₆ receptor.

  • Black, clear-bottom 96-well microplates.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • UDP (agonist).

  • MRS 2578 (test antagonist).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the P2Y₆-expressing 1321N1 cells into 96-well plates at a density that will yield a confluent monolayer (e.g., 2 x 10⁴ cells per well).[5]

    • Incubate overnight at 37°C in 5% CO₂.

    • Causality: A confluent monolayer ensures a consistent cell number per well, minimizing variability in the fluorescence signal.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer to a final concentration of 2 µM. Add Pluronic F-127 (0.01% w/v) to aid in dye dispersion.[5]

    • Aspirate the culture medium from the wells and gently wash once with Assay Buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

    • Causality: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell. Its fluorescence increases dramatically upon binding to free Ca²⁺.

  • Antagonist Incubation:

    • Prepare serial dilutions of MRS 2578 in Assay Buffer at 2x the final desired concentrations.

    • After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

    • Add 100 µL of the 2x MRS 2578 dilutions to the appropriate wells. For control wells (maximum and minimum signal), add 100 µL of Assay Buffer.

    • Incubate for 15-30 minutes at room temperature.

    • Causality: This pre-incubation step allows the antagonist to bind to the receptor before the agonist is introduced.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare a 5x solution of UDP in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀), as determined from prior agonist dose-response experiments.

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically add 50 µL of the 5x UDP solution to each well.

    • Continue recording the fluorescence intensity for an additional 2-3 minutes.

    • Trustworthiness: Using an EC₈₀ concentration of the agonist provides a robust signal that is sensitive to inhibition, creating a large assay window for calculating the antagonist's IC₅₀.

  • Data Analysis:

    • The instrument software will report the fluorescence intensity over time. Calculate the response as the peak fluorescence minus the baseline fluorescence for each well.

    • Normalize the data: Set the average response of wells with agonist but no antagonist as 100% activity, and the response of wells with buffer only as 0% activity.

    • Plot the normalized response against the logarithm of the MRS 2578 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Mamedova, L.K., Joshi, B.V., Gao, Z.-G., et al. (2004). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors. Biochemical Pharmacology, 67(9), 1763-1770. [Link]

  • von Kügelgen, I., & Hoffmann, K. (2016). Pharmacological characterization of P2Y receptor subtypes – an update. Neuroscience Letters, 627, 200-206. [Link]

  • Jacobson, K. A., Deflorian, F., Mishra, S., & Costanzi, S. (2011). Agonists and antagonists for P2 receptors. Purinergic Signalling, 7(3), 325–340. [Link]

  • von Kügelgen, I. (2023). Pharmacological characterization of P2Y receptor subtypes - an update. Purinergic Signalling. [Link]

  • Amisten, S., Melin, J., Brolén, G., et al. (2012). P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells. Purinergic Signalling, 8(4), 649–661. [Link]

  • Dranoff, J. A., & Wells, R. G. (2010). Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation. Journal of Cellular Physiology, 222(1), 143-149. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 20, 2026, from [Link]

  • Long, Y., et al. (2022). Redox-dependent internalization of the purinergic P2Y 6 receptor limits colitis progression. Science Signaling, 15(716). [Link]

  • ResearchGate. (n.d.). P2Y6 expression mediates release of calcium and pro-inflammatory cytokines in 1321N1 cells. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of P2Y 6 R agonist MRS2957 on glucose uptake in C2C12 cells (A) and 3T3-L1 cells (B). Retrieved February 20, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Pharmacology search results for P2Y6. Retrieved February 20, 2026, from [Link]

Sources

MRS 2957: A Comparative Analysis of the Free Acid and Triethylammonium Salt Forms for P2Y₆ Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

MRS 2957 is a potent and selective agonist for the P2Y₆ receptor, a G protein-coupled receptor involved in various physiological and pathophysiological processes.[1] This technical guide provides a detailed comparative analysis of the two common forms of this compound: the free acid and the triethylammonium salt. Understanding the fundamental chemical and physical differences between these forms is critical for ensuring experimental reproducibility, accuracy, and validity. This document explores the rationale behind using the salt form, provides practical guidance on handling and solution preparation, and outlines the downstream signaling cascade of the P2Y₆ receptor to equip researchers with the necessary knowledge for robust experimental design.

The Pharmacophore: Understanding MRS 2957 Free Acid

The active molecular entity is MRS 2957 in its free acid form, chemically identified as P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate. It is a synthetic nucleotide analogue whose structure is tailored for high affinity and selective activation of the P2Y₆ receptor.

The molecule contains multiple phosphate groups, which are ionizable. These acidic phosphate moieties are the primary reason for the compound's overall low intrinsic solubility in aqueous media at neutral pH. In a solid state, the free acid is a highly polar molecule, but its multiple acidic protons can lead to poor dissolution kinetics, making it challenging to work with directly for many biological applications.

Diagram 1: Chemical Structure and Ionization of MRS 2957

cluster_FreeAcid MRS 2957 Free Acid cluster_Salt MRS 2957 Triethylammonium Salt cluster_Solution Aqueous Solution (Buffered) FA R-O-P(O)(OH)-O-P(O)(OH)-O-P(O)(OH)-O-R' Salt R-O-P(O)(O⁻)-O-P(O)(O⁻)-O-P(O)(O⁻)-O-R' 3x [HN(CH₂CH₃)₃]⁺ FA->Salt Base Addition (Triethylamine) Anion Active Anionic Species R-O-P(O)(O⁻)-O-P(O)(O⁻)-O-P(O)(O⁻)-O-R' Salt->Anion Dissolution in Buffer Cation Triethylammonium Cation [HN(CH₂CH₃)₃]⁺

Caption: Acid-base relationship between MRS 2957 free acid and its salt.

The Workhorse: MRS 2957 Triethylammonium Salt

To overcome the solubility challenges of the free acid, MRS 2957 is most commonly synthesized, purified, and supplied as a tri(triethylammonium) salt. Salt formation is a standard and effective technique in pharmaceutical chemistry to enhance the physicochemical properties of a drug molecule without altering its core pharmacological activity.[2]

The Role of the Triethylammonium Counter-ion: Triethylamine (TEA) is a volatile organic base that reacts with the acidic phosphate groups of MRS 2957.[3] This acid-base reaction deprotonates the phosphates, forming a highly polar ionic salt. The key advantages conferred by this salt formation are:

  • Enhanced Aqueous Solubility: The triethylammonium salt of MRS 2957 is significantly more soluble in water and biological buffers compared to the free acid. This is the primary reason for its widespread use. Enhanced solubility ensures that the compound can be fully dissolved at the desired concentration, preventing the formation of micro-precipitates that would lead to inaccurate dosing in cellular or tissue-based assays.

  • Improved Handling and Stability: As a stable, crystalline powder, the salt form is generally easier to handle and weigh accurately. While the triethylammonium cation can sometimes be lost during certain purification or evaporation procedures, the commercially supplied salt is typically stable when stored correctly.

It is crucial to recognize that in a buffered aqueous solution, such as cell culture media or physiological buffers, the triethylammonium salt dissociates. This liberates the pharmacologically active MRS 2957 anion and the triethylammonium cation. At physiological pH (~7.4), the phosphate groups will be deprotonated, meaning both the free acid and the salt form will exist as the same active anionic species in the final experimental medium.

At a Glance: Head-to-Head Comparison

The choice between the free acid and the triethylammonium salt is primarily a practical one, dictated by the requirements of the experimental setup. The following table summarizes the key differences.

PropertyMRS 2957 Free AcidMRS 2957 Triethylammonium SaltCausality & Justification
Chemical Name P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphateP¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate tri(triethylammonium) saltThe salt includes three counter-ions to neutralize the acidic phosphate groups.
Molecular Weight ~739.37 g/mol [4]~1042.94 g/mol The addition of three triethylammonium molecules (MW ~101.19 g/mol each) increases the total mass.[3]
Primary Form Active Pharmacological MoietyCommercially Supplied FormThe salt form is preferred for its superior handling and solubility properties.
Aqueous Solubility LowHigh (Soluble in water)Salt formation neutralizes the acidic protons, preventing intermolecular hydrogen bonding and allowing for favorable interactions with water.[2][5]
Primary Use Case Reference standard; certain formulation or analytical studies.In vitro & in vivo biological assays requiring aqueous stock solutions.The high aqueous solubility of the salt is essential for accurate preparation of test solutions for biological experiments.
CAS Number 1228271-30-4[4][6]1228271-30-4 (Often refers to parent)The CAS number typically indexes the core molecule, but suppliers will specify the salt form.

Experimental Protocols: Best Practices for Solution Preparation

A reproducible experiment begins with accurate and reliable stock solutions. The protocol for each form differs based on its solubility.

Protocol 1: Preparing a Stock Solution from MRS 2957 Triethylammonium Salt (Recommended)

This protocol is designed to be self-validating by ensuring complete dissolution.

Objective: To prepare a 10 mM aqueous stock solution.

Materials:

  • MRS 2957 triethylammonium salt (MW: 1042.94 g/mol )

  • Nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Mass Calculation: Calculate the mass required for your desired volume and concentration. For 1 mL of a 10 mM stock: Mass = 1042.94 g/mol * 0.010 mol/L * 0.001 L = 0.01043 g = 10.43 mg

  • Weighing: Carefully weigh out 10.43 mg of the salt into a sterile microcentrifuge tube. Expert Tip: As this is a hygroscopic powder, perform the weighing quickly and in a low-humidity environment if possible.

  • Dissolution: Add 1 mL of nuclease-free water or buffer to the tube.

  • Homogenization: Close the tube securely and vortex for 30-60 seconds. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Diagram 2: Workflow for Stock Solution Preparation

start Start calc Calculate Mass (MW = 1042.94 g/mol) start->calc weigh Weigh Salt calc->weigh add_solvent Add Solvent (e.g., Water) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex inspect Visually Inspect (Clarity Check) vortex->inspect aliquot Aliquot inspect->aliquot Clear reweigh Inaccurate? Re-weigh inspect->reweigh Particulates Present store Store at -20°C / -80°C aliquot->store end End store->end reweigh->weigh

Caption: Self-validating protocol for preparing MRS 2957 salt stock solution.

Mechanism of Action: P2Y₆ Receptor Signaling

Activation of the P2Y₆ receptor by MRS 2957 initiates a canonical Gαq/11 signaling cascade. This pathway is fundamental to the cellular responses mediated by this receptor.

  • Agonist Binding: MRS 2957 binds to the extracellular domain of the P2Y₆ receptor.

  • G Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric G protein, specifically the Gαq/11 subunit.

  • PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

    • DAG and the elevated intracellular Ca²⁺ co-activate Protein Kinase C (PKC), which then phosphorylates a host of downstream target proteins, leading to the final cellular response.

Diagram 3: P2Y₆ Receptor Signaling Cascade

cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y₆ Receptor Gq Gαq P2Y6->Gq Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Response PKC->Response Phosphorylates Targets Ca->PKC Co-activates MRS2957 MRS 2957 MRS2957->P2Y6

Caption: Canonical Gαq signaling pathway activated by MRS 2957 at P2Y₆.

Conclusion

For researchers studying P2Y₆ receptor pharmacology, the triethylammonium salt of MRS 2957 is the formulation of choice for nearly all experimental applications. Its superior aqueous solubility ensures the reliability and accuracy of solution-based assays. The free acid, while being the core pharmacophore, presents significant handling and dissolution challenges. In any buffered physiological solution, both forms yield the identical active anionic species, ensuring that the observed biological effect is solely attributable to the MRS 2957 molecule itself. Adherence to proper stock solution preparation protocols is paramount for achieving robust and reproducible scientific outcomes.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MRS2957. Retrieved from [Link]

  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). MRS2957. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 24(7), 235. Retrieved from [Link]

  • von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Neuropharmacology, 157, 107705. Retrieved from [Link]

  • ResearchGate. (n.d.). Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Serban, M., et al. (2015). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Analytical and Bioanalytical Chemistry, 407(5), 1409-1415. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 627-638. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Pharmaceutical Salts. Retrieved from [Link]

Sources

Methodological & Application

how to dissolve MRS 2957 triethylammonium salt for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solubilization & Handling of MRS 2957 Triethylammonium Salt

Executive Summary

MRS 2957 triethylammonium salt is a potent, high-affinity agonist selective for the P2Y6 receptor (EC50 = 12 nM). Unlike many small molecule inhibitors that require organic solvents like DMSO, this nucleotide derivative is engineered as a triethylammonium salt to enhance stability and solubility in aqueous buffers.

Critical Directive: The most common error in handling MRS 2957 is the unnecessary use of DMSO, which can introduce solvent toxicity in sensitive primary cell assays. Water or PBS is the superior solvent system for this compound. This protocol details the optimal solubilization strategy to maintain biological potency and prevent hydrolysis-induced degradation.

Chemical Profile & Solubility Data

ParameterSpecification
Compound Name MRS 2957 triethylammonium salt
Pharmacology P2Y6 Receptor Agonist
Molecular Weight ~1042.94 g/mol (Batch specific; check CoA)
Physical Form Lyophilized Solid or Pre-dissolved Aqueous Solution
Primary Solvent Water (Nuclease-free recommended)
Solubility Limit ~10 mM in Water
Stability Hygroscopic; sensitive to hydrolysis

Note on Molecular Weight: The triethylammonium salt form has a significantly higher molecular weight than the free acid (~740 g/mol ). Always use the batch-specific MW provided on the vial label for molarity calculations.

Protocol Phase 1: Stock Solution Preparation

Objective: Create a sterile, stable 10 mM stock solution.

Reagents & Equipment
  • MRS 2957 Triethylammonium Salt (Solid)[1]

  • Solvent: Sterile Nuclease-Free Water (or PBS pH 7.4)

  • Vortex mixer

  • 0.22 µm Syringe Filter (PES or PVDF) – Optional, see Step 3

Step-by-Step Methodology
  • Equilibration: Allow the product vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic powder, which accelerates hydrolysis.

  • Solvent Addition:

    • To prepare a 10 mM stock : Add 95.9 µL of water for every 1 mg of MRS 2957 (assuming MW ~1042.94).

    • Calculation:

      
      
      
  • Dissolution:

    • Vortex gently for 30 seconds. The salt form should dissolve readily.[2]

    • Troubleshooting: If particulates remain, sonicate in a water bath for 2-5 minutes at room temperature. Avoid heating.

  • Sterilization (Critical Decision):

    • If the source powder was not sterile, filter the stock solution using a 0.22 µm PES syringe filter.

    • Caution: Pre-wet the filter with water to minimize compound loss due to membrane binding.

Protocol Phase 2: Storage & Stability

Nucleotide analogues are prone to phosphate hydrolysis. Proper storage is non-negotiable for reproducibility.

  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots (e.g., 10–50 µL) in sterile microcentrifuge tubes.

    • Why? Repeated freeze-thaw cycles degrade the triphosphate group, rendering the agonist inactive.

  • Temperature:

    • Short-term (< 1 month): -20°C.[3]

    • Long-term (> 1 month): -80°C.

  • Labeling: Mark tubes clearly with "MRS2957 - 10mM - [Date]".

Protocol Phase 3: Cell Culture Application

Objective: Treat cells with a final concentration of 100 nM (typical effective range).

  • Thawing: Thaw one aliquot of 10 mM stock on ice.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:100 in culture media to create a 100 µM working stock.

    • Mix: 10 µL Stock + 990 µL Media.

  • Final Treatment:

    • Dilute the 100 µM working stock 1:1000 directly into the cell culture well to achieve 100 nM .

    • Example: Add 2 µL of 100 µM working stock to 2 mL of media in a 6-well plate.

Validation Table: Dilution Scheme

Desired Final Conc.Stock UsedDilution FactorVolume Added (per 1 mL Media)
10 nM 100 µM (Interm.)1:10,0000.1 µL (use serial dilution)
100 nM 100 µM (Interm.)1:1,0001.0 µL
1 µM 10 mM (Master)1:10,0000.1 µL (use serial dilution)
10 µM 10 mM (Master)1:1,0001.0 µL

Mechanism of Action & Signaling Pathway

MRS 2957 mimics UDP to activate the Gq-coupled P2Y6 receptor, triggering intracellular calcium release.

P2Y6_Pathway MRS MRS 2957 (Agonist) P2Y6 P2Y6 Receptor (GPCR) MRS->P2Y6  Binds/Activates Gq Gq Protein P2Y6->Gq  Couples PLC PLC-β Gq->PLC  Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER  Binds IP3R Resp Cellular Response (Phagocytosis/Inflammation) DAG->Resp  PKC Activation Ca Ca2+ Release ER->Ca  Efflux Ca->Resp  Signaling

Figure 1: Signal transduction pathway of MRS 2957 upon binding to the P2Y6 receptor.

Troubleshooting & FAQ

  • Q: Can I dissolve MRS 2957 in DMSO?

    • A: While physically possible, it is not recommended . The triethylammonium salt is optimized for aqueous solubility.[2] DMSO offers no advantage here and introduces potential solvent effects.

  • Q: My solution is cloudy.

    • A: The concentration may be too high (>10 mM) or the water is too cold. Sonicate at room temperature. If cloudiness persists, filter (0.22 µm), but verify concentration via absorbance if possible.

  • Q: How long is the stock stable?

    • A: At -80°C, up to 6 months.[3] At 4°C or Room Temp, degradation occurs within days due to hydrolysis.

References

  • Jacobson, K. A., et al. (2014). "Enhancement of glucose uptake in mouse skeletal muscle cells and adipocytes by P2Y6 receptor agonists." PLoS ONE, 9(12): e116203.

  • Maruoka, H., et al. (2010). "Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists." Journal of Medicinal Chemistry, 53, 4488.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the pharmacological characterization and utilization of MRS 2957 in calcium mobilization assays.


-coupled)
Primary Application:  Calcium Mobilization / FLIPR Assays

Executive Summary & Critical Clarification

Agonist vs. Antagonist Distinction

There is a common nomenclature confusion in the P2Y receptor field regarding "MRS" compounds.

  • MRS 2957 is a potent, selective P2Y₆ receptor AGONIST. It mimics the endogenous ligand UDP to induce calcium release.

  • MRS 2578 is the selective ANTAGONIST (IC

    
     ~37 nM) used to block P2Y₆ activity.[1][2]
    

If your goal is to inhibit P2Y₆ signaling: You likely require MRS 2578 , not MRS 2957. If your goal is to activate P2Y₆ signaling: MRS 2957 is a superior, metabolically stable alternative to UDP.

This guide focuses on the Agonist Potency (EC


)  of MRS 2957.[1] If the user intends to calculate an IC

, it implies using MRS 2957 as the challenging agonist against a potential inhibitor.
Recommended Concentrations
ParameterRecommended ValueContext
EC

(Potency)
15 – 50 nM Concentration inducing 50% maximal response.
Working Concentration 1 µM – 10 µM For maximal receptor activation (Saturation).
Screening Range 1 nM – 10 µM For full dose-response curve generation.
Solubility Water / PBSHighly soluble (Nucleotide analog).

Mechanistic Background: The P2Y₆ Signaling Pathway[1][5]

MRS 2957 binds to the P2Y₆ receptor, a G-protein coupled receptor (GPCR) preferentially coupled to the G


 protein. Activation triggers the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C-

(PLC

), generating Inositol 1,4,5-trisphosphate (IP3). IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium (

).
Pathway Visualization

P2Y6_Pathway MRS2957 MRS 2957 (Agonist) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6 Binds/Activates Gq Gq Protein (Heterotrimeric) P2Y6->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Mobilization

Caption: Signal transduction cascade initiated by MRS 2957 binding to P2Y6, leading to calcium release.[1][3]

Experimental Protocol: Calcium Mobilization Assay

This protocol is optimized for 1321N1 astrocytoma cells (often used as a null background for P2Y transfection) or HEK293 cells stably expressing human P2Y₆.

Materials Required
  • Ligand: MRS 2957 (Store stock at -20°C; dissolve in PCR-grade water).

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2.5 mM Probenecid to prevent dye leakage).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow
  • Cell Seeding (Day -1):

    • Seed cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 0, T-60 min):

    • Remove culture media.

    • Add 100 µL of Loading Buffer (Assay Buffer + 2-4 µM Fluo-4 AM + 0.04% Pluronic F-127).

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Baseline Stabilization (T-15 min):

    • Remove Loading Buffer and wash cells 1x with Assay Buffer.

    • Add 180 µL of fresh Assay Buffer.

    • Incubate for 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 10X Stock Plate of MRS 2957.

    • Dose Range: 8-point serial dilution (1:3 or 1:10).

    • Top Concentration: 100 µM (Final assay conc: 10 µM).

    • Lowest Concentration: 0.03 nM.

  • Measurement (FLIPR/FlexStation):

    • Excitation: 488 nm (Fluo-4). Emission: 525 nm.

    • Record baseline fluorescence for 20 seconds.

    • Inject: Add 20 µL of 10X MRS 2957 agonist to the 180 µL buffer (1:10 dilution).

    • Record response for 60-120 seconds.

Workflow Diagram

Workflow Step1 1. Seed Cells (96-well, O/N) Step2 2. Load Dye (Fluo-4 AM, 1 hr) Step1->Step2 Step3 3. Wash & Equilibrate (HBSS/HEPES) Step2->Step3 Step4 4. Prepare Agonist (MRS 2957 Serial Dil.) Step3->Step4 Step5 5. Inject & Measure (Real-time Fluorescence) Step4->Step5

Caption: Step-by-step workflow for measuring P2Y6 activation using MRS 2957.

Data Analysis & Interpretation

Calculating EC
  • Normalize Data: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    
  • Curve Fitting: Plot Log[Agonist Concentration] (X-axis) vs. % Response (Y-axis).

  • Regression: Use a 4-parameter logistic equation (Sigmoidal Dose-Response):

    
    
    
Expected Results
  • MRS 2957 EC

    
    :  Typically 15 - 50 nM  (High Potency).
    
  • UDP (Control) EC

    
    :  Typically 300 nM  (Lower Potency).[1]
    
  • Selectivity: MRS 2957 should show negligible activity at P2Y

    
    , P2Y
    
    
    
    , and P2Y
    
    
    up to 10 µM.[2]
Troubleshooting: "No Response"

If MRS 2957 fails to elicit a calcium signal:

  • Check Receptor Expression: Confirm P2Y₆ expression via Western Blot or PCR.

  • Check Desensitization: P2Y₆ desensitizes rapidly. Ensure cells were not exposed to nucleotides (e.g., from serum) prior to the assay. Use serum-free buffer for the final equilibration.

  • Check Antagonists: Ensure no P2Y₆ antagonists (e.g., MRS 2578) were inadvertently introduced.

References

  • Mamedova, L. K., et al. (2004). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors. Biochemical Pharmacology, 67(9), 1763–1770. Link(Establishes the MRS antagonist series and context for agonist comparison).

  • Jacobson, K. A., et al. (2011). P2Y Receptor Agonists and Antagonists. Methods in Molecular Biology, 756, 175-196. Link(Protocol for calcium mobilization assays).

  • MedChemExpress. MRS 2957 Product Information. Link(Chemical structure and basic agonist data).

  • Tocris Bioscience. P2Y6 Receptor Compounds. Link(Selectivity profiles of MRS series).

Sources

Application Note: In Vitro Permeability and Stability Profiling of MRS 2957

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Permeability Profiling of MRS 2957 Triethylammonium Salt Content Type: Application Note & Technical Protocols Audience: Drug Discovery Scientists, ADME Specialists, and Pharmacologists.

Executive Summary & Compound Profile

MRS 2957 triethylammonium salt is a highly potent and selective agonist of the P2Y6 receptor (EC₅₀ ~12 nM).[1] Chemically, it is a uridine 5'-diphosphate (UDP) derivative modified to enhance selectivity against P2Y2 and P2Y4 subtypes.

The Permeability Paradox

As a nucleotide mimetic with multiple phosphate groups, MRS 2957 is highly polar and negatively charged at physiological pH. Consequently, it exhibits negligible passive membrane permeability .

  • For Target Engagement: Permeability is not required .[2] The P2Y6 receptor is a G-protein coupled receptor (GPCR) located on the extracellular cell surface. MRS 2957 acts from the outside.

  • For Drug Development (ADME): Permeability profiling is critical to confirm its classification (likely BCS Class III/IV) and to understand its restriction to the plasma compartment (low volume of distribution) and lack of oral bioavailability.

Critical Technical Challenge: The primary confounding factor in measuring nucleotide permeability is ectonucleotidase-mediated hydrolysis . Without stabilization, "low permeability" data may actually reflect the rapid degradation of the parent compound into permeable nucleosides (e.g., uridine). This guide details how to decouple these phenomena.

Physicochemical Logic & Signaling Pathway[4]

MRS 2957 triggers the Gq-coupled P2Y6 pathway. Understanding this topology is essential for designing functional assays that validate the compound's activity without requiring cell entry.

Figure 1: P2Y6 Signaling & MRS 2957 Mechanism

MRS 2957 binds extracellularly, triggering intracellular Calcium release via the PLC-IP3 axis.

P2Y6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol MRS2957 MRS 2957 (Agonist) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6  Binds (High Affinity) UDP UDP (Endogenous) UDP->P2Y6  Binds Gq Gq Protein P2Y6->Gq  Activates PLC PLC-beta Gq->PLC  Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Ca2+ Release ER->Ca  Flux

Caption: MRS 2957 activates the Gq-coupled P2Y6 receptor from the extracellular space, inducing IP3-mediated Calcium release.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To determine passive diffusion potential in a cell-free system, eliminating transporter and metabolic variables.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF or hydrophobic filter).

  • Acceptor Plate: 96-well PTFE receiver plate.[2]

  • Artificial Membrane Oil: 1% (w/v) Lecithin in n-Dodecane.

  • Buffer: PBS (pH 7.4). Note: Avoid phosphate buffers if using colorimetric phosphate detection; use HBSS-HEPES instead.

  • Compound: MRS 2957 Triethylammonium salt (Stock: 10 mM in water).[1]

Experimental Workflow
  • Membrane Preparation:

    • Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the filter of each well in the Donor plate.

    • Allow to stabilize for 5 minutes.

  • Donor Solution:

    • Dilute MRS 2957 to 50 µM in PBS (pH 7.4).

    • Control: Include Atenolol (Low Permeability) and Propranolol (High Permeability) at 50 µM.

    • Add 150 µL of Donor Solution to the Donor plate (top).

  • Acceptor Solution:

    • Add 300 µL of blank PBS to the Acceptor plate (bottom).

  • Assembly & Incubation:

    • Place the Donor plate on top of the Acceptor plate ("Sandwich").

    • Incubate for 5 hours at Room Temperature in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[3]

    • Quantify MRS 2957 in both Donor and Acceptor wells using LC-MS/MS (Recommended due to low permeability).

    • Note: UV detection is likely insufficient for MRS 2957 in the acceptor well due to its low permeation.

Calculation

Calculate the Effective Permeability (


) using the formula:


Where

is acceptor concentration,

are volumes, and

is filter area.[4][5]

Protocol B: Caco-2 Permeability with Metabolic Stabilization

Purpose: To assess permeability in a physiological barrier model while controlling for ectonucleotidase degradation.

Expert Insight: Caco-2 cells express high levels of Alkaline Phosphatase (ALP) and Ecto-nucleotidases. If you run a standard Caco-2 assay, MRS 2957 will hydrolyze to Uridine, which is permeable. You must inhibit these enzymes to measure the parent compound.

Figure 2: The Stabilized Caco-2 Workflow

Logic flow for preventing false-positive permeability data.

Caco2_Workflow Prep Cell Monolayer (21-day culture) TEER TEER Check (>300 Ω·cm²) Prep->TEER Inhibitor Add Ecto-Inhibitors (POM-1 or ARL 67156) TEER->Inhibitor  Pass Dose Dose Apical (MRS 2957 + Lucifer Yellow) Inhibitor->Dose  Stabilize Incubate Incubate (2 Hours @ 37°C) Dose->Incubate Sample Sample Basolateral (LC-MS/MS) Incubate->Sample

Caption: Modified Caco-2 workflow including ectonucleotidase inhibitors to prevent MRS 2957 hydrolysis.

Detailed Protocol
  • Cell Culture:

    • Grow Caco-2 cells on Transwell® polycarbonate inserts (0.4 µm pore) for 21 days to form a differentiated monolayer.

    • QC Step: Measure Transepithelial Electrical Resistance (TEER). Values must be >300 Ω·cm² to ensure tight junction integrity.

  • Buffer Preparation (Transport Buffer):

    • HBSS + 10 mM HEPES (pH 7.4).

    • Critical Additive: Add 100 µM ARL 67156 (Ectonucleotidase inhibitor) or 50 µM POM-1 to the buffer.

    • Validation: Run a stability control (MRS 2957 in buffer with cells) to confirm >90% parent remains after 2 hours.

  • Transport Assay (Apical to Basolateral - A>B):

    • Apical (Donor): Add 10 µM MRS 2957 + Inhibitor + Lucifer Yellow (paracellular marker).

    • Basolateral (Receiver): Add Buffer + Inhibitor.

  • Incubation:

    • Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes.

  • Sampling:

    • Take 50 µL aliquots from Basolateral and Apical compartments.

    • Immediately quench samples with ice-cold Acetonitrile containing Internal Standard to stop any residual enzymatic activity.

  • Data Analysis:

    • Analyze via LC-MS/MS (MRM mode for MRS 2957 parent mass).

    • Calculate Apparent Permeability (

      
      ).
      
    • Success Criteria: Lucifer Yellow

      
       cm/s; MRS 2957 Recovery > 80%.
      

Protocol C: Functional Cell-Surface Assay (Calcium Flux)

Purpose: To demonstrate that MRS 2957 is active without needing to permeate the cell membrane.

Materials
  • Cells: 1321N1 astrocytoma cells stably expressing human P2Y6 (or native P2Y6-expressing cells like macrophages).

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid optional to prevent dye efflux).

Protocol
  • Dye Loading:

    • Seed cells in 96-well black-wall plates.

    • Incubate with 2 µM Fluo-4 AM for 45 minutes at 37°C.

    • Wash 2x with assay buffer to remove extracellular dye.

  • Baseline:

    • Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

  • Agonist Addition:

    • Inject MRS 2957 (concentrations: 0.1 nM to 1 µM).

    • Note: Because MRS 2957 is an agonist, it will directly trigger the signal.

  • Measurement:

    • Monitor fluorescence increase for 120 seconds.

    • Plot Max - Min fluorescence vs. Log[Concentration].

  • Interpretation:

    • A robust calcium signal confirms MRS 2957 engages the extracellular P2Y6 receptor.

    • If the compound required permeability (intracellular target), the response would be delayed or absent in this short timeframe.

Data Summary & Reference Values

ParameterExpected Value for MRS 2957Interpretation
LogP < 0 (Highly Negative)Hydrophilic; prefers aqueous phase.
PAMPA

< 1.0 × 10⁻⁶ cm/sLow passive permeability.
Caco-2

< 1.0 × 10⁻⁶ cm/sPoor oral absorption predicted.
Stability (Plasma) T½ < 30 min (without inhibitors)Rapid hydrolysis by circulating nucleotidases.
Solubility > 10 mM (Water)Excellent aqueous solubility (Salt form).

References

  • Jacobson, K. A., et al. (2011). "P2Y receptors: Pharmacology and therapeutic potential."[6] Pharmacology & Therapeutics.[7]

  • El-Tayeb, A., et al. (2006). "Synthesis and Structure-Activity Relationships of Uracil Nucleotide Derivatives as Potent and Selective P2Y6 Receptor Agonists." Journal of Medicinal Chemistry.

  • Tocris Bioscience. "MRS 2957 triethylammonium salt Product Information." Tocris.

  • R&D Systems. "P2Y6 Receptor Agonist MRS 2957." R&D Systems.

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers." Nature Protocols.

Sources

storage and reconstitution instructions for MRS 2957

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: MRS 2957 Storage, Reconstitution, and Experimental Handling of a Potent P2Y6 Agonist

Executive Summary

MRS 2957 is a highly potent and selective agonist for the P2Y6 receptor , a G-protein-coupled receptor (GPCR) responsive to UDP. Structurally, MRS 2957 is a nucleotide derivative (


-methanocarba-2-OMeUDP), designed to resist hydrolysis by ectonucleotidases while maintaining high affinity (

nM).

This guide addresses the specific handling requirements of nucleotide analogues, which differ significantly from lipophilic small molecules. Critical Note: Unlike many pharmacological inhibitors, MRS 2957 is a hydrophilic salt. Do not dissolve in DMSO.

Physicochemical Profile

Researchers must verify the specific salt form on their vial label, as this alters the molecular weight (MW) required for molarity calculations.

ParameterSpecification
Chemical Name MRS 2957 (Triethylammonium salt)
CAS Number 1228271-30-4
Molecular Formula (Salt)

Molecular Weight (Salt) 1042.94 g/mol (Typical commercial form)
Molecular Weight (Free Acid) ~739.37 g/mol
Solubility Water (up to ~10 mM); PBS (pH 7.4)
Insolubility DMSO , Ethanol (Avoid organic solvents)
Appearance White to off-white lyophilized solid
Primary Target P2Y6 Receptor (

nM)

Storage & Stability Protocols

Nucleotide analogues are prone to hydrolysis of the phosphate ester bonds if exposed to moisture or elevated temperatures.

Solid State Storage
  • Temperature: Store at -20°C .

  • Environment: Keep desiccated . The container must be sealed tight to prevent hygroscopic absorption of atmospheric water.

  • Light: Protect from light. Nucleotides can undergo photodegradation.

Aqueous Solution Stability

Once reconstituted, the stability window narrows significantly.

  • Short-term: Stable for <24 hours at 4°C.

  • Long-term: Aliquot and store at -20°C or -80°C.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. This causes phosphate hydrolysis.

Reconstitution Protocol

Step 1: Solvent Selection

STOP: Do not use DMSO.

  • Correct Solvent: Sterile, nuclease-free Water or TE Buffer (pH 7.5).

  • Reasoning: MRS 2957 is a highly polar, charged nucleotide salt. It will precipitate or fail to dissolve in non-polar organic solvents like DMSO.

Step 2: Molarity Calculation (Example)

Target Stock Concentration: 1 mM (


 M)
Vial Content: 1 mg of MRS 2957 (Triethylammonium salt, MW = 1042.94  g/mol )




  • Action: Add 958 µL of water to the 1 mg vial to achieve a 1 mM stock.

Step 3: Mixing and Aliquoting
  • Add the calculated volume of water to the vial.

  • Vortex gently for 10–15 seconds. Ensure no solid remains on the cap.

  • Centrifuge briefly (pulse spin) to collect the solution.

  • Aliquot immediately into light-protective microcentrifuge tubes (e.g., 50 µL per tube) to match your daily experimental usage.

  • Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Biological Application & Mechanism

P2Y6 Signaling Pathway

MRS 2957 selectively activates the P2Y6 receptor, which couples primarily to


 proteins. This initiates the Phospholipase C (PLC) cascade, resulting in the hydrolysis of 

into

and Diacylglycerol (DAG).

triggers the release of intracellular Calcium (

) from the ER.

Key Applications:

  • Immunology: Stimulation of microglial phagocytosis.

  • Metabolism: Activation of AMPK in pancreatic

    
    -cells (insulin secretion).[1]
    
  • Vascular Biology: Contraction of vascular smooth muscle.

P2Y6_Pathway MRS MRS 2957 P2Y6 P2Y6 Receptor (GPCR) MRS->P2Y6  Agonist Binding Gq Gq Protein P2Y6->Gq  Coupling PLC PLC-beta Gq->PLC  Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Ca2+ Release ER->Ca AMPK AMPK Activation (Metabolic) Ca->AMPK Phago Phagocytosis (Microglia) Ca->Phago

Figure 1: Signal transduction pathway activated by MRS 2957 via the Gq-coupled P2Y6 receptor.[1][2][3]

Troubleshooting & QA

IssueProbable CauseCorrective Action
Precipitation Used DMSO or Ethanol.Discard. Re-dissolve fresh solid in Water .
Loss of Potency Hydrolysis due to freeze-thaw.Use single-use aliquots. Do not refreeze thawed stock.
Low Activity Incorrect MW used in calc.Check label. Did you use the salt MW (~1042) or free acid MW (~739)?
Contamination Bacterial growth in stock.Use sterile, filtered water. Nucleotides are food for bacteria.

References

  • Maruoka, H., et al. (2010).[2] Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists: novel 4-alkyloxyimino, (S)-methanocarba, and 5'-triphosphate γ-ester modifications.[2] Journal of Medicinal Chemistry, 53(11), 4488–4501.

  • Balasubramanian, R., et al. (2014).[2] Enhancement of glucose uptake in mouse skeletal muscle cells and adipocytes by P2Y6 receptor agonists.[2] PLoS ONE, 9(12), e116203.[2]

  • Jacobson, K. A., et al. (2020).[4] P2Y Receptors. Tocris Bioscience Scientific Review.

Sources

Troubleshooting & Optimization

troubleshooting MRS 2957 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and stability challenges associated with MRS 2957 , a potent and selective P2Y₆ receptor agonist.

Ticket Category: Solubility & Assay Optimization Compound: MRS 2957 (P2Y₆ Receptor Agonist) Chemical Nature: Nucleotide Derivative (Methanocarba-UDP analog)

Part 1: The Core Issue (Root Cause Analysis)

The "Why": Understanding the Physics of Precipitation

Unlike many small-molecule inhibitors that precipitate due to hydrophobicity (lack of polarity), MRS 2957 is a nucleotide triphosphate derivative. It is inherently water-soluble. If you observe precipitation, it is almost certainly due to Ionic Incompatibility or Identity Confusion .

Mechanism 1: The "Calcium Trap" (Most Likely)

MRS 2957 contains a triphosphate group (


). Like ATP or UTP, this moiety acts as a strong chelator for divalent cations (

,

).
  • The Error: Adding a high-concentration stock (e.g., 10 mM) directly into a physiological buffer (like Krebs-Ringer or Tyrode’s) containing millimolar levels of Calcium.

  • The Result: Immediate formation of insoluble Calcium-Nucleotide complexes.

Mechanism 2: Identity Confusion
  • The Error: Confusing MRS 2957 (Agonist, water-soluble) with MRS 2578 (Antagonist, insoluble urea derivative).

  • The Result: Attempting to dissolve the wrong compound in the wrong solvent. MRS 2578 requires DMSO; MRS 2957 prefers water.

Part 2: Preparation Protocols (The "How")

Standard Operating Procedure (SOP): MRS 2957 Preparation
ParameterSpecification
Stock Solvent PCR-Grade Water or TE Buffer (pH 7.5). Avoid PBS for stocks.
Max Solubility ~10 mM (in water).
Storage -20°C in single-use aliquots. Hydrolysis prone.
Working Conc. 10 nM – 100 nM (EC₅₀ ≈ 12 nM).
Step-by-Step Dissolution Workflow
  • Stock Preparation (10 mM):

    • Centrifuge the product vial briefly to settle the powder.

    • Add room-temperature deionized water (Milli-Q).

    • Vortex gently.[1] The solution should be clear.

    • Critical: Do not add Calcium or Magnesium salts at this stage.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:100 in water (to 100 µM) before adding to the final assay buffer. This reduces the local concentration "shock" when the nucleotide meets calcium ions.

  • Final Assay Preparation:

    • Add the diluted nucleotide to your physiological buffer (e.g., Krebs, PBS + Ca/Mg).

    • Vortex immediately upon addition to ensure rapid dispersion and prevent local nucleation of calcium salts.

Part 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I added the stock to my buffer and it turned cloudy."

Diagnosis: Calcium Phosphate/Nucleotide Precipitation. The Fix:

  • Immediate: You cannot salvage this solution. The precipitate changes the effective concentration unpredictable.

  • Prevention: Prepare your 10 mM stock in pure water or Calcium-free PBS. Only introduce Calcium at the final dilution step (nanomolar range), where the concentration product (

    
    ) is below the solubility limit.
    
Scenario B: "I froze the stock, and now there are crystals."

Diagnosis: Cryo-concentration or pH Shift. The Fix:

  • Thawing: Warm the vial to 37°C for 2-3 minutes and vortex. Nucleotide salts can crash out at low temperatures.

  • pH Check: If dissolved in unbuffered water, freezing can alter pH. Use TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5) for long-term stock stability. The EDTA also protects against trace metal hydrolysis.

Scenario C: "The compound is not dissolving in water at all."

Diagnosis: Likely Identity Error (MRS 2578). The Fix:

  • Check the vial label carefully.

  • If it is MRS 2578 (P2Y₆ Antagonist), it is an aryl isothiocyanate. It is insoluble in water . You must dissolve it in DMSO (up to 50 mM) first, then dilute into aqueous buffer.

  • If it is definitely MRS 2957 , ensure the pH of your water is not highly acidic (< pH 5), which can protonate the phosphate groups and reduce solubility.

Part 4: Visualization & Logic

Workflow: Safe Dissolution Logic

MRS2957_Workflow Start Start: MRS 2957 Powder CheckID Check Identity: Agonist vs Antagonist Start->CheckID Agonist MRS 2957 (Agonist) Nucleotide Analog CheckID->Agonist Agonist Antagonist MRS 2578 (Antagonist) Isothiocyanate CheckID->Antagonist Antagonist SolventA Solvent: Water or TE Buffer (NO Calcium/Magnesium) Agonist->SolventA StockA Stock Solution (10 mM, Clear) SolventA->StockA Dilution Dilute into Assay Buffer (Contains Ca2+/Mg2+) StockA->Dilution Final Step ResultA Success: Stable Assay Dilution->ResultA SolventB Solvent: DMSO 100% Antagonist->SolventB Correct Precip FAILURE: Precipitation in Water Antagonist->Precip If Water Used

Caption: Logic flow distinguishing the water-soluble agonist (MRS 2957) from the insoluble antagonist (MRS 2578).

Mechanism: The Calcium Interaction Trap

Calcium_Trap Stock MRS 2957 Stock (High Conc. Phosphates) Mixing Direct Mixing (No Intermediate Dilution) Stock->Mixing Buffer Physiological Buffer (High Conc. Ca2+) Buffer->Mixing Reaction Chelation Reaction: 3 Ca2+ + 2 MRS-PO4 -> Ca3(MRS)2 Mixing->Reaction Precipitate Precipitate Forms (Cloudy Solution) Reaction->Precipitate

Caption: Mechanism of precipitation when high-concentration nucleotide stocks meet divalent cations.

References

  • Mamedova, L. et al. (2004). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors. Biochemical Pharmacology.[2] (Context: Distinguishes the insoluble antagonist MRS 2578). DOI:

  • Jacobson, K. A. et al. (2012).P2Y Receptor Agonists and Antagonists: A Guide to Their Pharmacology. (Context: Chemical structures and solubility profiles of nucleotide vs. non-nucleotide ligands).

Sources

improving stability of MRS 2957 triethylammonium salt in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for MRS 2957 triethylammonium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use and handling of this potent and selective P2Y6 agonist. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.

MRS 2957 is a valuable tool for studying P2Y6 receptor signaling. However, like many nucleotide analogs, its stability in solution can be a critical factor for successful experimentation. This guide will address common challenges and questions regarding the stability of MRS 2957, providing you with the knowledge to troubleshoot and optimize your experiments.

I. Understanding MRS 2957 and its Stability Profile

MRS 2957 is a potent P2Y6 agonist with an EC50 of 12 nM.[1] It displays selectivity against P2Y2 and P2Y4 receptors.[1] The compound is supplied as a triethylammonium salt, which enhances its solubility in organic solvents.[2][3] However, the triethylammonium cation can be labile, and its loss can lead to the formation of the free acid form of MRS 2957, which may have different solubility and stability characteristics.[2][3]

The inherent chemical and enzymatic instability of nucleotide-based compounds like MRS 2957 is a known challenge in their therapeutic application.[4] The phosphate backbone of nucleotides is susceptible to hydrolysis by phosphatases and nucleotidases present in biological samples.

Key Factors Influencing Stability:
  • pH: The pH of the solution can significantly impact the stability of both the nucleotide analog and the triethylammonium salt. Acidic conditions can lead to the loss of the triethylammonium cation, while alkaline conditions can promote hydrolysis of the phosphate chain.

  • Temperature: Elevated temperatures accelerate chemical degradation. Therefore, proper storage and handling at low temperatures are crucial.

  • Enzymatic Degradation: Nucleotidases present in serum, plasma, and cell culture media can rapidly degrade MRS 2957.

  • Solvent: The choice of solvent can affect the solubility and stability of the compound. While the triethylammonium salt improves solubility in organic solvents, aqueous solutions require careful consideration of pH and buffering.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided.[5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with MRS 2957.

Question 1: I'm seeing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?

Answer:

This is a common issue and often points to the degradation of MRS 2957 in your experimental setup. Here’s a systematic approach to troubleshoot this problem:

1. Evaluate Your Stock Solution Preparation and Storage:

  • Initial Dissolution: While some suppliers provide MRS 2957 pre-dissolved in water, if you have the lyophilized powder, it is recommended to reconstitute it in a high-quality, sterile, and nuclease-free solvent. For aqueous stock solutions, a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is generally preferred to maintain the integrity of the triethylammonium salt.

  • Storage: Always store stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][6]

  • Verification of Concentration: The loss of the triethylammonium cation during storage or handling can lead to an inaccurate calculation of the molar concentration.[2][3] If you suspect this is an issue, consider using techniques like HPLC to verify the concentration and purity of your stock solution.

2. Assess Stability in Your Assay Medium:

  • Serum-Containing Media: If your cell culture medium contains serum, it is a likely source of nucleotidases that can rapidly degrade MRS 2957.

    • Solution:

      • Minimize Incubation Time: Reduce the pre-incubation time of MRS 2957 in the serum-containing medium before adding it to the cells.

      • Use Serum-Free Medium: If your experimental design allows, switch to a serum-free medium during the treatment period.

      • Heat-Inactivate Serum: While not always completely effective, heat-inactivating the serum (56°C for 30 minutes) can reduce the activity of some enzymes.

3. Consider Non-Specific Binding:

  • Plasticware: Like many molecules, MRS 2957 can adsorb to the surface of plasticware, reducing the effective concentration in your assay.

    • Solution: Use low-binding microplates and pipette tips.

Experimental Workflow for Investigating Inconsistent Results:

Caption: Troubleshooting workflow for inconsistent MRS 2957 activity.

Question 2: My MRS 2957 solution appears cloudy or has precipitated after thawing. What should I do?

Answer:

Precipitation upon thawing is a clear indicator of solubility issues, which can be linked to the stability of the triethylammonium salt.

  • Cause: The loss of the volatile triethylamine base can shift the equilibrium, leading to the precipitation of the less soluble free acid form of MRS 2957.[2][3] This is more likely to occur with repeated warming and cooling of the stock solution.

  • Immediate Action:

    • Gentle Warming: Try gently warming the solution to 37°C for a short period to see if the precipitate redissolves.

    • Sonication: Sonication can also help to redissolve the compound.[7]

  • Long-Term Solution:

    • Fresh Stock Preparation: It is highly recommended to discard the precipitated solution and prepare a fresh stock.

    • Solvent Choice: Consider preparing the stock solution in a solvent where the compound has higher solubility. While aqueous solutions are common, for some nucleotide analogs, a small percentage of an organic solvent like DMSO can improve solubility. However, always check for solvent compatibility with your specific assay.

    • pH Adjustment: When preparing aqueous stocks, ensure the pH is in a range that maintains the salt form. Using a buffer instead of pure water can help.

Question 3: How can I assess the stability of MRS 2957 in my specific experimental conditions?

Answer:

Performing a stability study under your specific assay conditions is a proactive way to ensure reliable data.

Protocol for a Basic Stability Study:

  • Prepare a working solution of MRS 2957 in your complete assay medium (including serum, if applicable).

  • Incubate the solution at the temperature and for the duration of your planned experiment (e.g., 37°C for 2, 4, 6, and 24 hours).

  • At each time point, take an aliquot of the incubated solution and test its biological activity in your standard assay (e.g., a calcium mobilization assay in P2Y6-expressing cells).

  • Compare the activity of the incubated solutions to a freshly prepared solution of MRS 2957.

  • Plot the results as a percentage of the activity of the fresh solution over time. This will give you a clear indication of the compound's stability in your experimental window.

Data Interpretation:

Incubation Time (hours)Remaining Activity (%)Interpretation
0100Baseline activity of fresh solution.
295Minimal degradation.
480Some degradation is occurring.
660Significant degradation. Consider shorter incubation times.
2420Unstable under these conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized MRS 2957 triethylammonium salt? A: Lyophilized powder should be stored at -20°C in a desiccated environment to prevent degradation from moisture.[5]

Q2: What is the best solvent for preparing a stock solution of MRS 2957? A: High-purity, nuclease-free water is a common solvent. Some suppliers may provide it pre-dissolved. For enhanced stability of the triethylammonium salt, consider using a buffered solution (pH 6.0-7.4).

Q3: Can I use DMSO to dissolve MRS 2957? A: While the triethylammonium salt form generally improves solubility in organic solvents, it's crucial to check the manufacturer's datasheet for specific recommendations. If using DMSO, ensure the final concentration in your assay medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q4: How many times can I freeze and thaw my stock solution? A: It is strongly recommended to avoid multiple freeze-thaw cycles.[5][6] Prepare single-use aliquots of your stock solution to maintain its integrity.

Q5: Is MRS 2957 stable in the presence of light? A: While there is no specific information on the light sensitivity of MRS 2957, it is good laboratory practice to protect all reagents, especially complex organic molecules, from prolonged exposure to light by storing them in amber vials or in the dark.[5]

IV. Chemical Degradation Pathway Overview

The primary routes of degradation for nucleotide analogs like MRS 2957 are enzymatic and chemical hydrolysis of the phosphate chain.

DegradationPathway MRS2957 MRS 2957 (Triphosphate) P1-[5'(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate Hydrolysis1 Hydrolysis of γ-phosphate MRS2957->Hydrolysis1 ADP_analog ADP analog Hydrolysis1->ADP_analog Pi Inorganic Phosphate Hydrolysis1->Pi Hydrolysis2 Hydrolysis of β-phosphate ADP_analog->Hydrolysis2 AMP_analog AMP analog Hydrolysis2->AMP_analog PPi Inorganic Pyrophosphate Hydrolysis2->PPi

Caption: Simplified potential hydrolysis pathway of MRS 2957.

This diagram illustrates the stepwise enzymatic or chemical cleavage of the triphosphate chain, which would lead to a loss of biological activity as the triphosphate moiety is crucial for P2Y6 receptor activation.

V. References

  • El-Tayeb, A., et al. (2018). Identification of hydrolytically stable and selective P2Y1 receptor agonists. Molecules, 23(1), 134.

  • Gerasimova, M., et al. (2004). Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives. British Journal of Pharmacology, 141(7), 1205–1215.

  • Patsnap Synapse. What are P2Y1 agonists and how do they work? [Link]

  • Kowalska, J., et al. (2015). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Bioorganic & Medicinal Chemistry Letters, 25(4), 812–815.

  • Jacobson, K. A., et al. (2012). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 8(Suppl 1), 45–63.

  • Chemwatch. Triethylammonium Acetate Solution, HPLC. [Link]

  • Knoop, K. A., et al. (2019). Distribution of P2Y and P2X purinergic receptor expression within the intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(3), G329–G340.

  • Sciencemadness Discussion Board. Triethylamine complexes. [Link]

  • Wikipedia. Triethylamine. [Link]

  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. MRS2957. [Link]

  • Reddit. Triethylammonium organic salt. [Link]

  • PubMed. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. MRS2957. [Link]

  • TMALAB. MRS 2957 triethylammonium salt. [Link]

  • MRS Electronic, Inc. All MRS products at a glance. [Link]

  • Liang, D. W., et al. (2018). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports, 8(1), 1–8.

  • Lee, J., et al. (2020). Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. Magnetic Resonance in Medicine, 83(4), 1137–1144.

  • MR Solutions. MRS - Brochure Rev 1.0. [Link]

  • CK Peptides. How to Safely Handle and Store Research Peptides for Optimal Results. [Link]

  • Bakogiannis, C., et al. (2019). The Impact of Cold Storage on Adenosine Diphosphate-Mediated Platelet Responsiveness. Transfusion Medicine and Hemotherapy, 46(1), 20–30.

  • MRS. Innovations. [Link]

  • MRS Electronic. All relays at a glance. [Link]

  • PubMed. Identification of the major degradation pathways of ticagrelor. [Link]

  • Wadowska, K., et al. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y 12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences, 21(15), 5483.

  • Agilent. Automation for LC/MS Sample Preparation: High Throughput In-Solution Digestion and Peptide Cleanup Enabled by the Agilent AssayMAP Bravo Platform. [Link]

  • Reddit. Exchange 2019 CU14 and HCW setup issue with MRS Proxy. [Link]

  • ResearchGate. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. [Link]

  • ResearchGate. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]

  • PubMed. Biodegradation and metabolic pathway of sulfamethoxazole by Pseudomonas psychrophila HA-4, a newly isolated cold-adapted sulfamethoxazole-degrading bacterium. [Link]

  • Eve Technologies. Sample Preparation Guide. [Link]

Sources

Technical Support Center: Optimizing Incubation Times for MRS 2957

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: MRS 2957 (Potent, Selective P2Y6 Receptor Agonist)

Introduction: The Kinetic Landscape of P2Y6 Activation

Welcome to the Technical Support Center. I am Dr. Aristhos, Senior Application Scientist.

You are working with MRS 2957 , a highly selective agonist for the P2Y6 receptor .[1] Unlike stable small molecules, MRS 2957 is a nucleotide derivative (uridine analogue). This presents two critical challenges for your experimental design: enzymatic stability and receptor desensitization kinetics .

The P2Y6 receptor couples primarily to Gq/11 proteins. This initiates a rapid signaling cascade (Calcium mobilization) followed by slower downstream events (kinase phosphorylation) and long-term functional changes (cytokine secretion or cytoskeletal remodeling).

The "One-Time-Fits-All" approach fails here. Your incubation time must be matched strictly to the specific signaling node you are interrogating.

Part 1: Quick Reference Optimization Table

Use this table to align your experimental readout with the optimal MRS 2957 exposure duration.

ReadoutExperimental WindowOptimal MRS 2957 IncubationCritical Technical Note
Calcium Flux (Ca²⁺) Seconds to Minutes0 to 120 seconds (Kinetic Read)P2Y6 desensitizes; peak response occurs <10s post-injection.
IP3 Accumulation Minutes5 - 15 minutes Use LiCl (10 mM) to block IP3 recycling.
Phosphorylation (pERK/pAkt) Minutes5 - 30 minutes Peak pERK is typically 5–10 min; rapid decay follows.
Cytokine Secretion (e.g., IL-6) Hours6 - 24 hours Co-incubation with NTPDase inhibitors (e.g., ARL 67156) is recommended to prevent ligand hydrolysis.
Glucose Uptake Hours30 - 60 minutes Requires serum starvation (2-4h) prior to stimulation.

Part 2: Detailed Protocols & Causality

Module A: Rapid Signaling (Intracellular Calcium Flux)

The Challenge: P2Y6 receptors exhibit "delayed" but definite desensitization.[2] If you incubate MRS 2957 for even 5 minutes before reading the plate, you will miss the peak response entirely.

Optimized Workflow:

  • Seed Cells: 24 hours prior (e.g., 1321N1, HEK293-P2Y6, or Microglia).

  • Dye Loading: Incubate with Calcium indicator (Fluo-4 or Fura-2) for 30–60 minutes at 37°C.

    • Scientist's Tip: Add Probenecid (2.5 mM) to the dye buffer to inhibit anion transporters that pump the dye out of the cell.

  • Equilibration: Incubate 15 minutes at Room Temperature (RT) to minimize thermal shock during injection.

  • The "Zero-Incubation" Injection:

    • Place plate in FLIPR or kinetic reader.

    • Start reading baseline (10 seconds).

    • Inject MRS 2957 (5x concentration) automatically.

    • Read continuously for 120 seconds.

Why this works: The Gq-coupled response triggers IP3-mediated Calcium release from the ER within milliseconds. The signal peaks at 5–15 seconds and returns to baseline as Calcium is pumped out or sequestered.

Module B: Downstream Phosphorylation (ERK1/2)

The Challenge: Phosphorylation is transient. Phosphatases will dephosphorylate ERK/Akt rapidly.

Optimized Workflow:

  • Starvation: Serum-starve cells for 4–16 hours to reduce basal phosphorylation noise.

  • Stimulation: Add MRS 2957 (typically 100 nM – 1 µM) to warm media.

  • Time Course:

    • Harvest lysates at 0, 5, 10, 30, and 60 minutes .

    • Expectation: P2Y6-mediated pERK usually peaks at 5–10 minutes .

  • Termination: IMMEDIATELY remove media and add ice-cold lysis buffer containing phosphatase inhibitors (NaF, Na3VO4).

Module C: Long-Term Functional Assays (Cytokine Release)

The Challenge: MRS 2957 is a nucleotide derivative. While more stable than UDP, it is susceptible to hydrolysis by ectonucleotidases (NTPDases) expressed on the cell surface (especially in microglia or macrophages).

Optimized Workflow:

  • Setup: Seed cells (e.g., BV-2 or primary microglia).

  • Inhibitor Block (Optional but Recommended): Pre-incubate with ARL 67156 (50–100 µM) for 30 minutes. This inhibits ectonucleotidases that degrade MRS 2957.

  • Incubation: Add MRS 2957 (1–10 µM) for 16–24 hours .

    • Note: If looking for synergistic effects (e.g., with LPS), add them simultaneously.

  • Harvest: Collect supernatant for ELISA.

Part 3: Visualization of Signaling & Workflow

Figure 1: P2Y6 Signaling Pathway

Caption: MRS 2957 activates P2Y6 (Gq-coupled), leading to rapid Calcium mobilization and downstream ERK phosphorylation.

P2Y6_Signaling MRS2957 MRS 2957 (Ligand) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6 Binding (EC50 ~12nM) Gq Gq Protein P2Y6->Gq Coupling PLC PLC-β Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Fast (<1 min) PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation Ca->ERK PKC->ERK Medium (5-15 min) Response Functional Response (Phagocytosis/Cytokines) ERK->Response Slow (Hours)

Figure 2: Experimental Decision Tree

Caption: Select the correct incubation workflow based on your desired biological readout.

Optimization_Workflow Start Start: Define Readout CaFlux Calcium Flux Start->CaFlux Kinase Phosphorylation (pERK/pAkt) Start->Kinase Cyto Cytokine/Secretion Start->Cyto Act_Ca Load Dye (45m) Inject MRS 2957 Read 0-120s CaFlux->Act_Ca Act_Kin Serum Starve Incubate 5-15m Lyse on Ice Kinase->Act_Kin Act_Cyto Add NTPDase Inhibitor Incubate 6-24h Harvest Supernatant Cyto->Act_Cyto

Part 4: Troubleshooting & FAQs

Q1: I see no Calcium response, even at 10 µM MRS 2957. Why?

  • Diagnosis A (Dye Loading): Did you use Probenecid? Without it, many cell lines (especially CHO and HEK) pump the dye out before you even inject the drug.

  • Diagnosis B (Receptor Desensitization): Did you add the drug manually and then walk to the reader? The response is sub-minute. You must use an injector system or add-and-read instantly.

  • Diagnosis C (Hydrolysis): Are you using old stock? MRS 2957 is a salt. Ensure it was stored at -20°C and not subjected to repeated freeze-thaw cycles.

Q2: My pERK signal is high in the control (untreated) wells.

  • Solution: P2Y6 signaling is sensitive to basal mechanical stress (shear stress from pipetting).

  • Fix: Serum starve for at least 4 hours. When adding MRS 2957, do not blast the cells directly; pipette gently against the well wall. Ensure the "untreated" control receives a vehicle injection (buffer) to account for the mechanical disturbance.

Q3: Can I use MRS 2957 in media containing 10% FBS for 24-hour assays?

  • Caution: Serum contains nucleotidases that can degrade nucleotide analogues.

  • Fix: Use low-serum (1%) or serum-free media if your cells tolerate it. Alternatively, refresh the MRS 2957 spike every 6–8 hours or use an ectonucleotidase inhibitor like ARL 67156.

Q4: How do I prove the response is P2Y6 specific?

  • Validation: You must use the selective P2Y6 antagonist MRS 2578 .

  • Protocol: Pre-incubate cells with MRS 2578 (1–10 µM) for 30 minutes prior to adding MRS 2957. If the signal is not ablated, the response is off-target.

References

  • Jacobson, K. A., et al. (2012). "Novel Selective P2Y6 Receptor Agonists: High Affinity Uracil Nucleotide Derivatives." Journal of Medicinal Chemistry.

  • Mamedova, L., et al. (2008). "Diisothiocyanate Derivatives as Potent, Irreversible P2Y6 Receptor Antagonists." Biochemical Pharmacology.

  • Robaye, B., et al. (1997). "The P2Y6 receptor: regulation of its expression and role in inflammation." Journal of Experimental Medicine.

  • Guide to Pharmacology. (2024). "P2Y6 Receptor Ligands: MRS 2957." IUPHAR/BPS.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in MRS 2957 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: MRS 2957 (P2Y₆ Receptor Agonist) Chemical Identity: P1-[5'(N4-Methoxycytidyl)]-P3-(5'-uridyl)-triphosphate Primary Application: Purinergic Signaling Research, Diabetes (Insulin Secretion), and Inflammation Studies.

Core Directive: The Variability Challenge

MRS 2957 is a highly potent, selective agonist for the P2Y₆ receptor (EC₅₀ ≈ 12 nM).[1] However, as a nucleotide derivative (specifically a cytosine-uridine triphosphate analog), it is susceptible to two major sources of experimental noise: hydrolytic instability and enzymatic degradation by ectonucleotidases.

This guide moves beyond standard datasheets to address the "hidden" variables that cause batch-to-batch inconsistencies—specifically focusing on the handling of the triethylammonium salt form and the biological context of the assay.

Critical Reagent Handling (The Chemistry)

Q: How do I ensure the concentration of my stock solution is accurate across different vendor batches?

The Issue: MRS 2957 is often supplied as a triethylammonium salt .[1][2][3][4] These salts can be hygroscopic, appearing as sticky gums or lyophilized cakes that are difficult to weigh accurately. Relying solely on the mass printed on the vial for calculating molarity is the #1 cause of batch variability.

The Solution: The "Whole Vial + UV Quantification" Method

  • Do Not Weigh: Never attempt to weigh mg quantities of MRS 2957 powder directly. You will lose material to static and the spatula.

  • Solubilize Entirety: Dissolve the entire contents of the commercial vial in a specific volume of PCR-grade water (or buffer) to achieve a theoretical concentration (e.g., 10 mM).

  • Spectrophotometric Verification (Essential):

    • Nucleotide analogs have specific molar extinction coefficients (

      
      ).
      
    • Measure the absorbance at

      
       (typically near 260–280 nm, check specific CoA).
      
    • Use the Beer-Lambert Law (

      
      ) to calculate the true concentration.
      
    • Note: Adjust your downstream dilutions based on this calculated value, not the theoretical label value.

Q: My aliquots lost potency after 2 weeks at -20°C. Why?

The Issue: The triphosphate linkage in MRS 2957 is thermodynamically unstable. Repeated freeze-thaw cycles cause hydrolysis, breaking the molecule into inactive mono/diphosphates. Furthermore, -20°C freezers (especially "frost-free" types) cycle temperature, which can degrade nucleotides.

The Protocol: Cryo-Preservation System

  • Solvent: Reconstitute in sterile water or dilute TE buffer (pH 7.5). Avoid acidic pH.

  • Aliquot Size: Create "Single-Use" aliquots (e.g., 10–50 µL).

  • Storage: Store at -80°C (Critical).

  • Expiry: Discard aliquots after 6 months. Never re-freeze an aliquot once thawed.

Biological Variables (The Cell System)

Q: Why do I see massive variability in EC₅₀ values between experiments?

The Issue: P2Y receptors are G-protein coupled receptors (GPCRs) that are highly sensitive to the extracellular environment.[3] Two factors destroy reproducibility here: Ectonucleotidases and Receptor Desensitization .

Troubleshooting Guide:

VariableMechanism of FailureCorrection Protocol
Serum Nucleotidases FBS/FCS contains enzymes (CD39/CD73-like) that rapidly degrade nucleotide agonists like MRS 2957 before they bind the receptor.Serum Starvation: Switch to serum-free media (e.g., BSA-supplemented) 1–4 hours prior to the assay. Alternatively, use an ectonucleotidase inhibitor (e.g., ARL 67156) in the assay buffer.
Receptor Desensitization P2Y₆ receptors desensitize upon exposure to endogenous nucleotides (ATP/UTP) released by cells during handling/washing.Gentle Washing: Minimize shear stress during wash steps. Allow cells to "rest" for 30 mins in assay buffer before adding MRS 2957 to allow receptors to resensitize.
Passage Number P2Y expression drifts with high passage numbers.Strict Window: Use cells only within a defined passage window (e.g., p5–p15).

Experimental Workflow & Visualization

Standardized Calcium Flux Protocol

To minimize variability, the signaling pathway must be triggered consistently. MRS 2957 activates P2Y₆, coupling to Gq proteins, leading to Phospholipase C (PLC) activation and Calcium release.

Visualizing the Signaling & Degradation Logic

P2Y6_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MRS_Stock MRS 2957 (Agonist) Inactive Inactive Metabolites MRS_Stock->Inactive Degradation by Serum P2Y6 P2Y6 Receptor (GPCR) MRS_Stock->P2Y6 Activates (EC50 ~12nM) Nucleotidases Ectonucleotidases (CD39/CD73) Nucleotidases->Inactive Gq Gq Protein P2Y6->Gq Coupling PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Ca2+ Release (Fluorescence Signal) ER->Ca_Release Flux

Figure 1: P2Y₆ Signaling Pathway and Critical Degradation Points.[5] Note the competition between receptor activation and ectonucleotidase-mediated degradation.

Troubleshooting FAQs

Q: I see a response in my "Vehicle Only" control. What happened?

  • Diagnosis: Contamination or Mechanical Stress.

  • Explanation: P2Y receptors respond to ATP/UTP. If you damage cells during pipetting, they release endogenous nucleotides (ATP) which activate the receptor, creating a false positive in the vehicle well.

  • Fix: Use an automated dispenser if possible, or pipette very slowly down the side of the well.

Q: The MRS 2957 powder has turned slightly yellow. Is it safe to use?

  • Diagnosis: Likely oxidation or moisture contamination.

  • Action: Discard. Nucleotide analogs must be white/colorless. Color change indicates chemical modification of the cytosine/uridine ring or salt degradation, which alters potency and selectivity.

Q: Can I use MRS 2957 to study P2Y₆ in platelets?

  • Clarification: P2Y₆ is present in platelets but its role is debated compared to P2Y₁ and P2Y₁₂.

  • Warning: Platelets are rich in nucleotidases. You must use a degradation inhibitor (like ARL 67156) or the half-life of MRS 2957 will be seconds, leading to false negatives.

References

  • Jacobson, K. A., et al. (2009). "Structure-activity relationships of P2Y receptor agonists and antagonists." Biochemical Pharmacology.

    • Establishes the potency and selectivity profile of MRS 2957.
  • Mamedova, L., et al. (2004). "Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors." Biochemical Pharmacology.

    • Provides context on P2Y6 pharmacology and the importance of distinguishing agonists (MRS 2957)
  • R&D Systems / Tocris Bioscience. "MRS 2957 Product Datasheet & Physical Properties."

    • Source for solubility, stability, and storage specific
  • Lazarowski, E. R., et al. (2000). "Release of cellular UDP and activation of P2Y6 receptors." Journal of Biological Chemistry.

    • Foundational text on P2Y6 receptor desensitiz

Sources

Navigating the Stability of MRS 2957: A Technical Guide to Evaluating Degradation Products in Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for MRS 2957. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical insights into the stability of MRS 2957, a potent and selective P2Y6 receptor agonist. The integrity of this compound is paramount for the validity and reproducibility of your research. This document will equip you with the necessary knowledge to anticipate, identify, and troubleshoot potential degradation issues during storage, ensuring the reliability of your experimental outcomes.

Understanding the Molecule: The Chemical Vulnerability of MRS 2957

MRS 2957, with the chemical name P¹-[5'(N⁴-Methoxycytidyl)]-P³-(5'-uridyl)-triphosphate, is a synthetic organic compound with a complex structure susceptible to various degradation pathways.[1] Its core structure contains several functional groups that are chemically reactive under certain storage conditions.

Key Structural Features and Potential Degradation Sites:

  • Triphosphate Chain: This is the most labile part of the molecule, highly susceptible to enzymatic and chemical hydrolysis, which can cleave the phosphoanhydride bonds.

  • Ribose Moieties: The hydroxyl groups on the ribose sugars can be targets for oxidation.

  • N-glycosidic Bonds: The bonds connecting the ribose sugars to the nucleobases (cytosine and uracil) can be susceptible to hydrolysis, particularly under acidic conditions.

  • Uracil and Methoxy-Cytosine Rings: These aromatic heterocyclic rings can be susceptible to photolytic degradation and hydrolysis. The N⁴-methoxy group on the cytosine is a key modification that could also be a site of specific degradation.

Below is a diagram illustrating the key functional groups of MRS 2957.

MRS_2957_Structure cluster_cytidine N4-Methoxycytidine Moiety cluster_uridine Uridine Moiety C_Base Methoxy-Cytosine Ring C_Sugar Ribose C_Sugar->C_Base N-Glycosidic Bond Triphosphate Triphosphate Chain C_Sugar->Triphosphate 5' Ester Linkage U_Base Uracil Ring U_Sugar Ribose U_Sugar->U_Base N-Glycosidic Bond Triphosphate->U_Sugar 5' Ester Linkage caption Key Functional Groups of MRS 2957

Caption: Key functional groups of MRS 2957 susceptible to degradation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the storage and handling of MRS 2957.

Q1: I am observing a decrease in the potency of my MRS 2957 stock solution over time, even when stored at -20°C. What could be the cause?

A1: While storage at -20°C is recommended, it does not completely halt chemical degradation, especially hydrolysis of the triphosphate chain. Several factors could contribute to the loss of potency:

  • Hydrolysis: The triphosphate bridge is the most likely point of degradation. Repeated freeze-thaw cycles can introduce moisture and accelerate hydrolysis, leading to the formation of the diphosphate, monophosphate, and ultimately the corresponding nucleosides.

  • pH of the Solution: The stability of nucleotides is highly pH-dependent. Buffering your stock solution to a slightly acidic or neutral pH (e.g., pH 6.0-7.5) can improve stability compared to unbuffered aqueous solutions.

  • Enzymatic Degradation: If your storage solution is contaminated with nucleotidases (e.g., from microbial contamination or carryover from biological samples), this will rapidly degrade the triphosphate chain. Ensure you are using sterile, nuclease-free water and reagents for preparing your stock solutions.

Troubleshooting Steps:

  • Aliquot your stock solution: Upon receipt, dissolve the entire vial of MRS 2957 in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a desired concentration. Then, create single-use aliquots to minimize freeze-thaw cycles.

  • Use nuclease-free reagents: Always use sterile, nuclease-free water and pipette tips when handling MRS 2957 solutions.

  • Perform a quality control check: If you suspect degradation, you can analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

Q2: I see extra peaks in my HPLC chromatogram when analyzing my MRS 2957 sample. How can I identify if these are degradation products?

A2: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm and identify these, a systematic approach is necessary:

  • Compare to a fresh standard: The most straightforward method is to compare the chromatogram of your stored sample to that of a freshly prepared solution of MRS 2957 from a new, unopened vial.

  • Forced Degradation Studies: To generate potential degradation products as markers, you can perform forced degradation studies on a small amount of fresh MRS 2957. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation. The peaks generated in these studies can then be compared to the unknown peaks in your sample.

  • Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful tool for identifying degradation products. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and propose potential structures based on predicted degradation pathways.

Q3: What are the expected degradation products of MRS 2957?

A3: Based on the structure of MRS 2957, the following are the most probable degradation products:

Degradation Pathway Potential Degradation Products Expected Mass Change
Hydrolysis P¹-[5'(N⁴-Methoxycytidyl)]-P²-(5'-uridyl)-diphosphate-80 Da (loss of PO₃)
N⁴-Methoxycytidine 5'-monophosphate and Uridine 5'-diphosphateCleavage of triphosphate
Uridine 5'-monophosphate and N⁴-Methoxycytidine 5'-diphosphateCleavage of triphosphate
N⁴-Methoxycytidine and Uridine 5'-triphosphateCleavage of N-glycosidic bond
Uridine and N⁴-Methoxycytidine 5'-triphosphateCleavage of N-glycosidic bond
Oxidation Products with hydroxylated ribose or base moieties+16 Da per oxygen atom
Photodegradation Various products resulting from ring opening or other transformations of the uracil and cytosine bases.Variable

Q4: How can I set up a stability-indicating HPLC method for MRS 2957?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Key considerations for developing a stability-indicating HPLC method:

  • Column Chemistry: A reversed-phase C18 column is a good starting point for separating polar compounds like nucleotides.

  • Mobile Phase: A gradient elution using a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve good separation of the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where MRS 2957 and its potential degradation products have significant absorbance (e.g., around 260 nm) is common.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. This involves performing forced degradation studies to demonstrate that all degradation products are well-separated from the main peak.

Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments to assess the stability of MRS 2957.

Protocol 1: Forced Degradation Study of MRS 2957

Objective: To generate potential degradation products of MRS 2957 under various stress conditions to aid in the development of a stability-indicating analytical method and to understand its degradation pathways.

Materials:

  • MRS 2957

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Nuclease-free water

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of MRS 2957 in nuclease-free water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the MRS 2957 stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the MRS 2957 stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the MRS 2957 stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature and analyze at 2, 4, 8, and 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of MRS 2957 and a 1 mg/mL solution in separate vials in an oven at 60°C.

    • Analyze at 1, 3, and 7 days. For the solid sample, dissolve in water before analysis.

  • Photolytic Degradation:

    • Expose a solid sample of MRS 2957 and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure.

  • Analysis: Analyze all samples by a suitable HPLC or UPLC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method

Objective: To develop a sensitive and specific UPLC-MS/MS method for the quantification of MRS 2957 and the identification of its degradation products.

Instrumentation and Conditions:

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 30% B

    • 8-9 min: 30% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for phosphorylated compounds.

  • MS/MS Analysis: For structural elucidation, perform fragmentation of the parent ions of MRS 2957 and its suspected degradation products to obtain characteristic fragment ions.

Workflow Diagram:

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Interpretation Sample MRS 2957 Sample (Stored or Stressed) Dilution Dilute with Mobile Phase A Sample->Dilution UPLC UPLC Separation (C18 Column, Gradient) Dilution->UPLC MS Mass Spectrometry (ESI Negative Mode) UPLC->MS MSMS Tandem MS (MS/MS) for Fragmentation MS->MSMS Quant Quantification of MRS 2957 MS->Quant Ident Identification of Degradation Products MSMS->Ident Pathway Elucidation of Degradation Pathway Ident->Pathway caption Workflow for Stability-Indicating UPLC-MS/MS Analysis

Caption: A typical workflow for the analysis of MRS 2957 stability.

Concluding Remarks

The stability of MRS 2957 is a critical factor for ensuring the integrity of your research. By understanding its chemical vulnerabilities and implementing the proactive troubleshooting and analytical strategies outlined in this guide, you can minimize the risk of degradation and ensure the accuracy and reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. MRS2957 | Ligand page. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Franceschin, M., et al. (2006). Arsenic-containing ribosides from the brown alga Sargassum lacerifolium: X-ray molecular structure of 2-amino-3-[5′-deoxy-5′-(dimethylarsinoyl)ribosyloxy]propane-1-sulphonic acid. Perkin Transactions 1, (2), 209-214.
  • Al-Azzawi, W. A., & Al-Rubaie, A. Z. (2023). Synthesis of a remarkable new Schiff bases series via an amino-1, 3-diol substrate. Journal of Population Therapeutics and Clinical Pharmacology, 30(2), e249-e256.
  • National Institute of Diabetes and Digestive and Kidney Diseases. Compounds from Ken Jacobson's lab that are already available commercially as research tools. [Link]

  • IUPAC. Recommendations on Organic & Biochemical Nomenclature, Symbols & Terminology etc. [Link]

Sources

Technical Support Center: Optimizing High-Concentration MRS 2957 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MRS 2957, a potent and selective P2Y6 receptor agonist. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the experimental use of this compound: achieving and maintaining high-concentration solutions without compromising its stability or biological activity. Here, we synthesize our in-house expertise with established principles of small molecule formulation to provide you with actionable troubleshooting strategies and in-depth explanations of the underlying science.

I. Understanding the Challenge: The Physicochemical Properties of MRS 2957

MRS 2957, as a nucleotide analog, possesses a unique set of physicochemical properties that can make it challenging to work with at high concentrations. Its structure, which includes a triphosphate chain, renders it highly polar and imparts a net negative charge at physiological pH. This charge is a primary reason for its poor solubility in many organic solvents.[1] While often supplied as a more water-soluble triethylammonium salt, achieving concentrations significantly above standard stock solutions (e.g., 10 mM) can still lead to precipitation, especially in complex biological media.

Here's a breakdown of the key factors influencing MRS 2957 solubility:

PropertyImplication for Solubility
Triphosphate Backbone The multiple phosphate groups are highly anionic, leading to strong interactions with water but poor solubility in non-polar organic solvents.[1]
Nucleobase and Ribose Moieties These components contribute to the overall polarity of the molecule and can participate in hydrogen bonding.
Counter-ion The triethylammonium salt form enhances aqueous solubility compared to the free acid form.
pH of the Solution The ionization state of the phosphate groups is pH-dependent, which can significantly impact solubility.
Temperature Solubility is generally temperature-dependent, though excessive heat can risk degradation.
Ionic Strength of the Solvent High salt concentrations in buffers can sometimes lead to "salting out" and precipitation of the compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when preparing and using high-concentration solutions of MRS 2957.

Q1: My high-concentration stock of MRS 2957 in water keeps precipitating. What am I doing wrong?

A1: Immediate Troubleshooting Steps:

  • Gentle Warming: Try gently warming the solution to 37°C in a water bath. This can sometimes be sufficient to redissolve small amounts of precipitate. However, avoid prolonged heating, as it may degrade the compound.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • pH Adjustment: The solubility of nucleotide analogs can be pH-sensitive. While MRS 2957 is generally used in physiological buffers (pH 7.2-7.4), preparing the initial high-concentration stock in a slightly alkaline buffer (e.g., pH 7.5-8.0) might improve solubility. Always check the pH of your final solution before use in experiments.

Workflow for Preparing a High-Concentration Aqueous Stock of MRS 2957

cluster_prep Preparation cluster_troubleshoot Troubleshooting start Weigh MRS 2957 add_solvent Add a portion of aqueous solvent (e.g., sterile water or buffer) start->add_solvent vortex Vortex briefly add_solvent->vortex observe Observe for complete dissolution vortex->observe warm Gently warm to 37°C observe->warm Precipitate remains complete Solution is clear and ready for use or storage observe->complete Completely dissolved sonicate Sonicate briefly warm->sonicate add_more_solvent Add more solvent incrementally sonicate->add_more_solvent add_more_solvent->observe

Caption: Workflow for preparing and troubleshooting a high-concentration aqueous stock solution of MRS 2957.

Q2: Can I use DMSO to make a high-concentration stock of MRS 2957?

A2: While dimethyl sulfoxide (DMSO) is a powerful solvent for many organic molecules, it is generally not recommended as the primary solvent for MRS 2957, especially for high concentrations.[2][3] The highly polar nature of the triphosphate backbone makes it less soluble in organic solvents like DMSO.[1] You may be able to dissolve very small amounts, but for high-concentration stocks, aqueous-based solvents are preferable. If a small amount of an organic co-solvent is required for your experimental design, consider preparing a high-concentration stock in an aqueous buffer first and then diluting it into your final medium containing the co-solvent.

Q3: I need to prepare a high-concentration solution of MRS 2957 for an in vivo study. What are my options?

A3: For in vivo applications, ensuring the solubility and stability of the formulation is critical. Here are a few approaches to consider:

  • Co-solvent Systems: A mixture of water and a biocompatible co-solvent can enhance solubility. Polyethylene glycol 400 (PEG400) is a common choice for in vivo formulations.[4] A typical starting point could be a solution of 10-20% PEG400 in saline or a buffered solution.

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[5] For in vivo use, non-ionic surfactants like Tween® 80 or Cremophor® EL are often used at low concentrations (e.g., 0.1-1%).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6] While MRS 2957 is primarily polar, specific cyclodextrins might interact with less polar parts of the molecule to improve solubility.

Experimental Protocol for Preparing a 50 mM MRS 2957 Stock in a Co-Solvent System

  • Weighing: Accurately weigh the required amount of MRS 2957 (as the triethylammonium salt, M.Wt: 1042.94 g/mol ) in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of sterile, nuclease-free water (e.g., 20% of the final volume) and vortex thoroughly.

  • Co-solvent Addition: Add PEG400 to a final concentration of 20% (v/v). For example, for a final volume of 1 ml, add 200 µl of PEG400.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is acidic, adjust to pH 7.2-7.4 with a small amount of dilute NaOH.

  • Final Volume: Bring the solution to the final volume with sterile water or a suitable buffer (e.g., PBS).

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: How stable is MRS 2957 in aqueous solution, and how should I store my high-concentration stocks?

A4: Nucleotide analogs like MRS 2957 can be susceptible to hydrolysis, especially the triphosphate chain, at acidic or highly alkaline pH and elevated temperatures.[7][8] For optimal stability:

  • Storage Temperature: High-concentration stock solutions should be aliquoted and stored at -20°C or, for long-term storage, at -80°C.

  • pH: Maintain the pH of your stock solution between 7.0 and 8.0.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Prepare single-use aliquots whenever possible.

  • Light Sensitivity: While there is no specific data on the light sensitivity of MRS 2957, it is good practice to protect stock solutions from light by storing them in amber tubes or wrapping them in foil.

Logical Flow for Ensuring Solution Stability

prep Prepare High-Concentration Stock Solution aliquot Aliquot into single-use volumes prep->aliquot storage Store at -20°C or -80°C Protect from light aliquot->storage use Thaw one aliquot for immediate use storage->use discard Discard unused portion of the thawed aliquot use->discard

Caption: Recommended workflow for storing and using high-concentration MRS 2957 solutions to maintain stability.

III. Advanced Strategies for Persistent Solubility Issues

For particularly challenging high-concentration formulations, more advanced techniques may be necessary. These approaches are generally more complex and may require specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer. While more common for oral formulations, the principle can be adapted for preparing concentrated intermediates.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.[9]

  • Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can solubilize high amounts of both lipophilic and hydrophilic drugs.[5]

IV. Summary of Key Recommendations

DoDon't
Use aqueous-based solvents as the primary choice. Rely on DMSO for high-concentration stocks.
Consider co-solvents like PEG400 for in vivo formulations. Overheat the solution.
Check and adjust the pH of your stock solution to 7.2-7.4. Subject your stock to multiple freeze-thaw cycles.
Store aliquoted stocks at -20°C or -80°C. Assume solubility in water is limitless.
Use gentle warming and sonication for minor precipitation. Forget to filter-sterilize your final formulation.

This guide provides a comprehensive overview of the challenges and solutions related to preparing high-concentration solutions of MRS 2957. By understanding the underlying chemical principles and following these best practices, researchers can confidently prepare and utilize this valuable P2Y6 receptor agonist in their experiments.

References

  • Ansari, M.J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Source not further specified]
  • Chaudhary, A., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 834497.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?
  • R&D Systems. (n.d.). MRS 2957 triethylammonium salt | P2Y Receptor Agonists.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • MedCrave online. (2016). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin.
  • Tocris Bioscience. (n.d.). MRS 2957 triethylammonium salt | Purinergic (P2Y) Receptors.
  • MedchemExpress.com. (n.d.). MRS2957 | P2Y Receptor Agonist.
  • ACS Publications. (2025).
  • Müller, C.E., et al. (2019). Recommended tool compounds and drugs for blocking P2X and P2Y receptors. Purinergic Signalling, 15(4), 435-456.
  • PLoS One. (2014). Lack of Specificity Shown by P2Y6 Receptor Antibodies.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MRS2957 | Ligand page.
  • The Journal of Immunology. (2011).
  • Alzheimer's Drug Discovery Found
  • HiMedia Laboratories. (n.d.). MRS Broth, Modified (Lactobacillus Heteroferm Screen Broth).
  • Lab Supply. (n.d.). MRS BROTH.
  • ResearchGate. (n.d.). Solution Stability Methods | Request PDF.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide DMSO.
  • Sisu@UT. (n.d.). 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • PubMed. (n.d.). Dimethyl sulfoxide (DMSO): a review.
  • ResearchGate. (2013).
  • Google Patents. (n.d.). US4296104A - Therapeutic dimethyl sulfoxide composition and methods of use.
  • PubMed. (n.d.).
  • YouTube. (2021).
  • YouTube. (2023).
  • American Journal of Hospital Pharmacy. (1979).
  • International Journal of Pharmaceutics. (1995). Stability of 5-aminolevulinic acid in aqueous solution.
  • ResearchGate. (2025).
  • Journal of Controlled Release. (2002). Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study.
  • ACS Omega. (2020).

Sources

Validation & Comparative

Definitive Guide: MRS 2957 vs. Suramin for P2Y Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparison of MRS 2957 and Suramin for P2Y receptor modulation.

CRITICAL SCIENTIFIC CLARIFICATION

Before proceeding, a fundamental pharmacological distinction must be established to ensure experimental success:

  • MRS 2957 is a potent, selective P2Y6 Receptor AGONIST (Activator), not an antagonist (Blocker). It mimics UDP to activate the receptor.

  • Suramin is a broad-spectrum P2 Receptor ANTAGONIST (Blocker). It prevents ATP/UTP/UDP from binding.

Note: If your intent was to compare a specific P2Y6 blocker against Suramin, the correct compound is likely MRS 2578 (IC50 ~37 nM). This guide will structure the comparison based on the user-specified MRS 2957 , focusing on the strategy of Specific Activation (MRS 2957) versus Broad Blockade (Suramin) to dissect P2Y6 signaling.

Executive Summary

For researchers investigating purinergic signaling, distinguishing specific receptor subtypes from the "soup" of P2 receptors is critical.

  • Use MRS 2957 when you need to positively identify P2Y6-mediated phenotypes (e.g., phagocytosis, inflammation) without activating P2Y2 or P2Y4. It is a "scalpel" that selectively turns on the P2Y6 pathway.

  • Use Suramin as a "sledgehammer" to screen for general purinergic involvement . It blocks most P2X and P2Y receptors but lacks the selectivity to define which subtype is responsible.

Mechanistic & Pharmacological Profile
FeatureMRS 2957 Suramin
Primary Action Selective Agonist (Activator)Broad-Spectrum Antagonist (Blocker)
Target Receptor P2Y6 (High Selectivity)Non-selective (P2Y1, P2Y2, P2Y6, P2Y11, P2X)
Potency EC50: ~12 nM (Human P2Y6)IC50: 10–100 µM (Varies by subtype)
Selectivity Profile >14-fold vs. P2Y2>66-fold vs. P2Y4Inactive at P2XNon-selective. Blocks G-proteins & growth factors at high conc.
Chemical Class Nucleotide Derivative (Cytidine 5'-triphosphate analog)Polysulfonated Naphthylurea
Binding Mode Orthosteric (Mimics UDP)Competitive / Steric Hindrance
Stability Labile (Hydrolysis prone); Store -20°CHighly Stable; Photosensitive
Scientific Analysis: The "Scalpel vs. Sledgehammer" Approach
MRS 2957: The Specific Activator

MRS 2957 is a synthetic derivative of CTP designed to lock the ribose ring in a specific conformation (North/South) that favors P2Y6 binding over P2Y2/P2Y4.

  • Why use it: Native agonists like UDP are rapidly degraded by ectonucleotidases and activate P2Y14 or P2Y2 at high concentrations. MRS 2957 resists hydrolysis better and provides a "clean" signal.

  • Key Limitation: As an agonist, it induces receptor desensitization (tachyphylaxis) upon repeated exposure.

Suramin: The Broad Blocker

Suramin is a large polyanionic molecule that essentially "coats" the receptor, preventing nucleotide access.

  • Why use it: It is the standard first-line tool to ask: "Is this process purinergic?" If Suramin doesn't block it, it's likely not P2-mediated.

  • Key Limitation: It is "dirty." It inhibits G-protein uncoupling, blocks growth factor receptors (PDGF, EGF), and inhibits enzymes like ATPase. Never rely on Suramin alone to claim P2Y subtype specificity.

Mandatory Visualization: Signaling & Intervention Points

The following diagram illustrates the Gq-coupled P2Y6 signaling pathway and where these two agents intervene.

P2Y6_Signaling MRS2957 MRS 2957 (Specific Agonist) P2Y6 P2Y6 Receptor (GPCR) MRS2957->P2Y6 Activates (High Affinity) Suramin Suramin (Broad Antagonist) Suramin->P2Y6 Blocks (Non-selective) UDP UDP (Endogenous Ligand) UDP->P2Y6 Activates Gq Gq Protein P2Y6->Gq Couples PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (ER Stores) IP3->Ca Triggers Response Phagocytosis / Inflammation Ca->Response Mediates

Caption: MRS 2957 selectively drives the P2Y6-Gq-Ca2+ axis, while Suramin indiscriminately blocks the receptor surface.

Validated Experimental Protocols
Protocol A: Proving P2Y6 Specificity (The "Add-Back" Assay)

Goal: Confirm a phenotype is P2Y6-mediated using MRS 2957.

  • Preparation:

    • Dissolve MRS 2957 in water to 10 mM stock. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

    • Prepare Suramin fresh (100 mM in water).

  • Cell Loading: Load cells (e.g., Microglia or Macrophages) with Fluo-4 AM calcium indicator (2 µM) for 30 mins.

  • Baseline: Record baseline fluorescence for 30 seconds.

  • Challenge 1 (Specificity Check):

    • Apply MRS 2957 (100 nM).

    • Observation: Sharp Ca2+ spike indicates P2Y6 presence.

  • Challenge 2 (Blockade Confirmation):

    • In a separate well, pre-incubate with Suramin (100 µM) for 15 mins.

    • Apply MRS 2957 (100 nM).

    • Observation: Complete ablation of signal confirms the response was P2-mediated.

  • Control:

    • Apply MRS 2500 (P2Y1 antagonist) or AR-C118925 (P2Y2 antagonist) to confirm the MRS 2957 signal is not affected by these, proving subtype selectivity.

Protocol B: Functional Phagocytosis Assay

Goal: Measure functional output.

  • Setup: Culture macrophages in 96-well plates.

  • Treatment:

    • Group A: Vehicle (Control)

    • Group B: MRS 2957 (100 nM) – Expect increased phagocytosis.

    • Group C: Suramin (50 µM) + UDP (1 µM) – Expect blocked phagocytosis.

    • Group D: MRS 2578 (Specific P2Y6 Antagonist, 1 µM) + MRS 2957 – Expect blocked phagocytosis.

  • Assay: Add fluorescent microbeads. Incubate 1 hour at 37°C.

  • Readout: Wash cells, lyse, and measure fluorescence.

    • Interpretation: If MRS 2957 increases uptake and MRS 2578 blocks it, the pathway is definitively P2Y6.

Decision Matrix: Which Tool When?

Decision_Tree Start Goal: Study P2Y Receptor Q1 Do you want to ACTIVATE or BLOCK the pathway? Start->Q1 Activate ACTIVATE Q1->Activate Block BLOCK Q1->Block Q2_Act Is specificity required? Activate->Q2_Act Q2_Block Is specificity required? Block->Q2_Block Yes Yes Q2_Act->Yes No No Q2_Act->No Q2_Block->Yes Q2_Block->No Specific_Act Use MRS 2957 (P2Y6 Selective) General_Act Use UDP or ATP (Non-selective) Specific_Block Use MRS 2578 (P2Y6 Selective Antagonist) General_Block Use Suramin (Broad Spectrum) Yes->Specific_Act Yes->Specific_Block No->General_Act No->General_Block

Caption: Decision flow for selecting the correct pharmacological probe.

References
  • Jacobson, K. A., et al. (2011). "Medicinal Chemistry of P2Y Receptors: Agonists and Antagonists." Comprehensive Medicinal Chemistry II. Link

    • Establishes MRS 2957 as a potent P2Y6 agonist.[1]

  • Mamedova, L., et al. (2004). "Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors." Biochemical Pharmacology. Link

    • Describes MRS 2578, the antagonist counterpart to MRS 2957.
  • von Kügelgen, I. (2006). "Pharmacological profiles of cloned mammalian P2Y-receptor subtypes." Pharmacology & Therapeutics. Link

    • Details Suramin's broad-spectrum activity and lack of selectivity.
  • Maruoka, H., et al. (2010). "Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists." Journal of Medicinal Chemistry. Link

    • Primary chemistry paper characterizing MRS 2957 potency (EC50 12nM).
  • Guide to Pharmacology (IUPHAR/BPS). "P2Y6 Receptor Ligands." Link

    • Authoritative database verific

Sources

A Researcher's Guide to P2Y₆ Receptor Antagonism: The Superior Selectivity of MRS2578 Over Broad-Spectrum Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we are frequently tasked with guiding researchers through the complexities of pharmacological tool selection. A recurring challenge in the field of purinergic signaling is the dissection of specific receptor subtype functions from a backdrop of ubiquitous nucleotide signaling. This guide provides an in-depth comparison of the selective P2Y₆ antagonist, MRS2578, against classical non-selective P2 receptor antagonists like suramin and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS). We will explore, with supporting experimental frameworks, why the precision of MRS2578 offers unparalleled advantages for generating clean, interpretable data.

The Challenge of Purinergic Crosstalk: A Case for Selectivity

The purinergic signaling system, composed of P1 (adenosine) and P2 (nucleotide) receptors, is a master regulator of countless physiological processes.[1] The P2 receptor family itself is vast, comprising seven P2X ion channels and eight G protein-coupled P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[1][2] This diversity presents a significant hurdle: many cell types co-express multiple P2 receptor subtypes, each capable of being activated by extracellular ATP, ADP, UTP, or UDP.

Early research relied heavily on broad-spectrum antagonists such as suramin and PPADS. While instrumental in establishing the general role of P2 receptors, their utility is limited by their profound lack of selectivity. Suramin, for instance, is a polysulfonated naphthylurea that not only blocks numerous P2X and P2Y receptor subtypes but also interacts with a wide array of other biological targets, including growth factor receptors and G proteins, making it a tool prone to generating confounding off-target effects.[3][4] Similarly, PPADS antagonizes multiple P2X and P2Y receptors, limiting its use in isolating the function of a single subtype.[3][5]

The development of subtype-selective antagonists represents a critical leap forward. For researchers investigating the P2Y₆ receptor—a key player in inflammation, vasoconstriction, and microglial phagocytosis—a selective tool is not just an advantage; it is a necessity.[6][7]

Introducing MRS2578: A Precision Tool for a Specific Target

MRS2578 is a potent, non-competitive (insurmountable) antagonist highly selective for the P2Y₆ receptor.[2][8] Its development provided researchers with the first reliable means to pharmacologically isolate P2Y₆-mediated pathways. The natural agonist for the P2Y₆ receptor is uridine diphosphate (UDP).[9][10] Activation of P2Y₆ typically leads to the coupling of Gαq proteins, which in turn activates phospholipase C (PLC) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), triggering downstream cellular responses.[6]

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R Binds Gq Gαq P2Y6R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (e.g., Inflammation, Migration) Ca2->Response PKC->Response

Caption: P2Y₆ receptor signaling cascade.

Comparative Pharmacological Profiles

The fundamental advantage of MRS2578 lies in its selectivity index. When compared directly, the pharmacological profiles reveal a stark contrast between precision and broad-spectrum activity.

AntagonistPrimary TargetPotency (IC₅₀)Selectivity ProfileMode of Action
MRS2578 Human P2Y₆37 nM[8][11]Insignificant activity at P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁ receptors.[8]Non-competitive (Insurmountable)[8]
Suramin P2 ReceptorsµM range (Varies by subtype)[5]Non-selective. Blocks multiple P2X and P2Y subtypes.[3][5] Also inhibits various enzymes and receptors.Competitive (at many P2Y receptors)[5]
PPADS P2 ReceptorsµM range (Varies by subtype)[5]Non-selective. Blocks multiple P2X and P2Y subtypes.[3][5] Ineffective at some P2Y receptors (e.g., P2Y₄, P2Y₆).[5]Competitive / Non-competitive (subtype dependent)[5]

Experimental Design: Demonstrating Selectivity in a Functional Assay

To empirically validate the superiority of a selective antagonist, a well-designed functional assay is paramount. A calcium mobilization assay in a cell line endogenously or recombinantly expressing multiple P2Y receptor subtypes serves as an excellent model system.

The causality behind this experimental design is to create a biological system where the ambiguity of non-selective agents can be directly observed and contrasted with the precision of a selective agent. By choosing agonists specific to different P2Y subtypes (e.g., ADP for P2Y₁, UTP for P2Y₂, UDP for P2Y₆), we can individually probe each receptor's function and test the specificity of the antagonist's inhibitory effect.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Data Acquisition & Analysis A1 Culture 1321N1 Astrocytoma Cells (Expressing P2Y₁, P2Y₂, P2Y₆) A2 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A1->A2 B1 Aliquot cells into 3 groups A2->B1 B2 Group 1: + Vehicle B1->B2 B3 Group 2: + MRS2578 (1 µM) B1->B3 B4 Group 3: + Suramin (100 µM) B1->B4 B5 Stimulate each group sequentially with specific agonists: 1. ADP (P2Y₁) 2. UTP (P2Y₂) 3. UDP (P2Y₆) B2->B5 B3->B5 B4->B5 C1 Measure intracellular [Ca²⁺] changes using a fluorometer B5->C1 C2 Analyze inhibition of agonist-induced Ca²⁺ peaks for each group C1->C2

Caption: Workflow for assessing P2Y antagonist selectivity.

Predicted Outcome & Interpretation:
  • Vehicle Group: Robust calcium signals will be observed in response to ADP, UTP, and UDP, establishing a baseline.

  • MRS2578 Group: The calcium response to ADP and UTP will be unaffected. However, the response to UDP will be significantly blunted or abolished. This clean result directly implicates P2Y₆ in the UDP-mediated response.

  • Suramin Group: Responses to all three agonists (ADP, UTP, and UDP) will be inhibited. While this confirms P2 receptor activity, it fails to distinguish which receptor is responsible for which signal, leaving the researcher with an ambiguous result.

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol provides a self-validating system for comparing antagonist selectivity.

Objective: To measure the inhibitory effect of MRS2578 versus suramin on calcium mobilization induced by selective P2Y receptor agonists.

Materials:

  • 1321N1 human astrocytoma cells stably expressing human P2Y₁, P2Y₂, and P2Y₆ receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fura-2 AM.

  • Pluronic F-127.

  • Antagonists: MRS2578 (Tocris, Cat. No. 2146), Suramin hexasodium salt (Tocris, Cat. No. 1472).[12]

  • Agonists: ADP, UTP, UDP.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm excitation, 510 nm emission).

Step-by-Step Methodology:

  • Cell Plating:

    • One day prior to the assay, seed the 1321N1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Causality: To enable real-time measurement of intracellular calcium):

    • Prepare a Fura-2 AM loading solution in Assay Buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.

    • Add 50 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Antagonist Incubation (Causality: To allow antagonists to bind to their targets prior to agonist stimulation):

    • Prepare stock solutions of MRS2578 and suramin in Assay Buffer at 2x the final desired concentration.

    • Add 100 µL of the 2x antagonist solution (or vehicle for control wells) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature. The final volume in each well is now 200 µL.

  • Data Acquisition (Causality: To establish a stable baseline and measure the response to stimulation):

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record the fluorescence ratio (F340/F380) every 1-2 seconds.

    • Record a stable baseline fluorescence for 30-60 seconds.

    • Using the instrument's injection port, add a specific agonist (e.g., 20 µL of a 10x stock) to elicit a response.

    • Continue recording for another 2-3 minutes to capture the full calcium transient (peak and return to baseline).

  • Data Analysis:

    • Calculate the change in fluorescence ratio (ΔR) for each well by subtracting the baseline ratio from the peak ratio achieved after agonist addition.

    • Normalize the data by expressing the agonist response in the presence of an antagonist as a percentage of the control (vehicle-treated) response.

    • Plot concentration-response curves to determine IC₅₀ values if multiple antagonist concentrations are tested.

Conclusion: The Imperative of Specificity

For researchers in drug development and fundamental science, the choice of pharmacological tools directly impacts the validity and clarity of their findings. While non-selective antagonists like suramin were foundational, their utility in the modern era of molecular pharmacology is limited to preliminary or broad-stroke investigations.

The distinct advantages of MRS2578 are clear:

  • Unambiguous Target Engagement: It allows for the confident attribution of an observed effect to the P2Y₆ receptor.

  • Elimination of Off-Target Effects: It reduces the risk of confounding data arising from interactions with other receptors or signaling pathways.

  • Enhanced Data Integrity: It provides clean, interpretable results that are crucial for building accurate models of cellular signaling and for validating the P2Y₆ receptor as a therapeutic target in diseases like inflammatory bowel disease or neuropathic pain.[7][13]

By employing highly selective antagonists like MRS2578 within well-designed, self-validating experimental frameworks, researchers can dissect complex biological systems with a level of precision that was previously unattainable, accelerating the pace of discovery and therapeutic innovation.

References

  • ResearchGate. (n.d.). The P2Y 6 receptor signals through Gα q /Ca 2+ /PKCα and Gα 13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration.
  • Hao Y, Liang JF, Chow AW, Cheung W-t, Ko W-h. (2014). P2Y6 Receptor-Mediated Proinflammatory Signaling in Human Bronchial Epithelia. PLOS ONE 9(9): e106235. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). P2Y6R Agonist.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Specificity and Selectivity of P2Y1 Receptor Antagonists.
  • Lupine Publishers. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Lupine Publishers. [Link]

  • American Heart Association Journals. (2016). Central Role of P2Y6 UDP Receptor in Arteriolar Myogenic Tone. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • News-Medical. (2019). An Introduction to P2X and P2Y Receptors.
  • Charlton SJ, Brown CA, Weisman GA, Turner JT, Boarder MR, Ball A. (1996). PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors. British Journal of Pharmacology, 118(3), 704–710.
  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0123089.
  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE. [Link]

  • Boarder, M. R., et al. (1998). Enhancement of the response to purinergic agonists in P2Y1 transfected 1321N1 cells by antagonists suramin and PPADS. British Journal of Pharmacology, 124(7), 1347–1353.
  • ResearchGate. (n.d.). The purinergic antagonists Suramin, PPADS, and KN62 did not have any significant effect....
  • Bultmann, R., et al. (1996). The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus. British Journal of Pharmacology, 118(4), 949–954.
  • Chéreau, C., et al. (2023).
  • UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay.
  • von Kügelgen, I., & Hoffmann, K. (2016). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 737–753.
  • Dales, M. O., Drummond, R. M., & Kennedy, C. (2024). How selective antagonists and genetic modification have helped characterise the expression and functions of vascular P2Y receptors. Purinergic Signalling.
  • Mamedova, L. K., et al. (2005). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors. Biochemical Pharmacology, 70(10), 1549–1559.
  • ResearchGate. (n.d.). Inhibitory effects of P2Y2 and P2Y6 receptor antagonists.
  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75–89.
  • Mirowska-Guzel, D., et al. (2017). Mechanism of action of three newly registered drugs for multiple sclerosis treatment. Pharmacological Reports, 69(5), 940–945.
  • Zhu Y, et al. (2023). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry, 66(9), 6280-6300.
  • ResearchGate. (2020). P2Y6R: a promising new target in inflammatory diseases and the advance of its antagonists.
  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent...: Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019.
  • Al-Salabi, M. I., et al. (2024). Suramin: Effectiveness of analogues reveals structural features that are important for the potent trypanocidal activity of the drug. Experimental Parasitology, 260, 108744.
  • Zhu, Y., et al. (2023). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry. [Link]

  • ClinicalTrials.gov. (n.d.). Double Blind Trial in Children With Autism Spectrum Disorder.
  • Jäkel, L., et al. (2018).
  • de Haas, M., et al. (2021). Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(4), 166063.
  • WIEDEMER, T., & MEYER, K. (2019). 100 Years of Suramin. Antimicrobial Agents and Chemotherapy, 64(2).
  • Naviaux, R. K., et al. (2017). Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial.
  • Kanoh, S., & Rubin, B. K. (2010). Mechanisms of action and clinical application of macrolides as immunomodulatory medications. Clinical Microbiology Reviews, 23(3), 590–615.
  • Boster, A. (2023, January 30). How do MS Medications Work?

Sources

Mastering Potency Assessment of P2Y12 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapy, the P2Y12 receptor stands as a pivotal target for intervention in thrombotic diseases.[1] The development of potent and selective P2Y12 antagonists is a cornerstone of cardiovascular drug discovery. This guide provides a comprehensive framework for assessing the potency of P2Y12 receptor antagonists, using MRS 2957 as a case study, and compares its expected performance profile against established clinical agents such as clopidogrel, prasugrel, and ticagrelor.[2][3][4]

The P2Y12 Receptor: A Critical Node in Platelet Activation

The P2Y12 receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[5] Upon ADP binding, the P2Y12 receptor initiates a signaling cascade that leads to a sustained platelet response, ultimately resulting in thrombus formation.[6] Antagonists of this receptor are therefore critical in preventing the arterial thrombosis that underlies myocardial infarction and stroke.[1]

Signaling Pathway of P2Y12 Receptor Activation

Understanding the downstream signaling of the P2Y12 receptor is fundamental to designing and interpreting potency assays.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VASP VASP PKA->VASP Phosphorylation VASP_P VASP-P VASP->VASP_P Aggregation Platelet Aggregation VASP_P->Aggregation Inhibition Akt Akt PI3K->Akt Integrin Integrin αIIbβ3 Activation Akt->Integrin Integrin->Aggregation

Caption: P2Y12 receptor signaling cascade in platelets.

Comparative Potency of P2Y12 Antagonists

CompoundClassMechanism of ActionReported IC50 (ADP-induced Aggregation)
Clopidogrel (active metabolite) ThienopyridineIrreversible Antagonist~0.3 - 1.5 µM
Prasugrel (active metabolite) ThienopyridineIrreversible Antagonist~0.06 - 0.2 µM[1]
Ticagrelor Cyclopentyl-triazolo-pyrimidineReversible Antagonist~0.01 - 0.1 µM
MRS 2957 Hypothetical DataTo be determinedTo be determined

Note: IC50 values can vary depending on the specific experimental conditions, such as the concentration of ADP used and the source of platelets.

Prasugrel and ticagrelor are generally considered more potent than clopidogrel.[7] The active metabolite of prasugrel demonstrates a significantly greater antiplatelet effect compared to that of clopidogrel.[1] Ticagrelor is also noted for its high potency and reversible binding.[3]

Experimental Workflow for Determining Antagonist Potency

A robust and reproducible experimental workflow is essential for the accurate determination of a P2Y12 antagonist's potency.

Potency_Workflow cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Incubation Incubate PRP with Varying Concentrations of MRS 2957 PRP->Incubation Stimulation Stimulate with ADP Incubation->Stimulation Measurement Measure Light Transmittance (Aggregometry) Stimulation->Measurement Curve Generate Concentration- Response Curve Measurement->Curve IC50 Calculate IC50 Value Curve->IC50

Caption: Workflow for P2Y12 antagonist potency determination.

Detailed Experimental Protocol: Platelet Aggregation Assay

This protocol outlines the steps for determining the IC50 value of a test compound, such as MRS 2957, using light transmission aggregometry (LTA).[8]

1. Materials and Reagents:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% Sodium Citrate anticoagulant.

  • Adenosine Diphosphate (ADP) solution.

  • Test compound (MRS 2957) stock solution and serial dilutions.

  • Platelet-Poor Plasma (PPP) as a blank.

  • Light Transmission Aggregometer.

2. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9] b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[10] c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

3. Platelet Aggregation Assay: a. Pre-warm PRP and PPP samples to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Pipette a known volume of PRP into the aggregometer cuvettes. d. Add a stir bar and allow the PRP to equilibrate for at least 2 minutes. e. Add varying concentrations of the test compound (e.g., MRS 2957) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes). f. Initiate platelet aggregation by adding a fixed concentration of ADP (typically 5-20 µM).[11] g. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.

4. Data Analysis: a. Determine the maximum aggregation percentage for each concentration of the test compound. b. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for the in-depth technical evaluation of P2Y12 receptor antagonists. By following the outlined experimental protocols and data analysis procedures, researchers can accurately determine the potency of novel compounds like MRS 2957. Comparing these findings against the established profiles of clopidogrel, prasugrel, and ticagrelor allows for a robust assessment of a new drug candidate's potential in the field of antiplatelet therapy. The integration of a thorough understanding of the underlying signaling pathways ensures that experimental choices are mechanistically grounded, leading to reliable and insightful results for drug development professionals.

References

Sources

Definitive Guide to P2Y6 Receptor Antagonists: MRS2578 vs. Emerging Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y6 receptor (P2Y6R), a Gq-coupled GPCR activated by UDP, is a critical driver of vascular inflammation, microglial phagocytosis, and chemokine release.[1] For over a decade, MRS2578 has served as the primary pharmacological tool for interrogating P2Y6 biology. However, its utility is compromised by chemical instability and an irreversible mechanism of action.

Recent medicinal chemistry campaigns (2017–2024) have yielded superior alternatives. This guide compares the historical standard (MRS2578 ) against the emerging "chromene" class (TIM-38/MRS4940 ) and the high-affinity Compound 50 , providing a data-driven framework for selecting the optimal antagonist for your research.

The Antagonist Landscape: From Legacy to Next-Gen
The Legacy Standard: MRS2578
  • Chemistry: Diisothiocyanate derivative.

  • Mechanism: Irreversible antagonism.[2] The isothiocyanate groups form covalent bonds with nucleophilic residues (likely lysines) in the receptor binding pocket.

  • Performance: Potent (IC50 ~37 nM in humans), but highly unstable in aqueous solution.

  • Critical Limitation: Due to its reactivity, it can "wash out" slowly but also reacts non-specifically with other proteins if concentrations are too high. It degrades rapidly in DMSO stocks if not stored at -20°C or lower.

The Reversible Challenger: TIM-38 & MRS4940
  • Chemistry: 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives.[1][3][4][5][6][7]

  • Mechanism: Reversible , competitive antagonism.

  • Performance:

    • TIM-38: The parent compound. Weak potency (IC50 ~2.9–4.3 µM). Useful only as a structural lead.

    • MRS4940 (Compound 30): An optimized derivative (2024) with an amino-functionalized chain.[5] Significantly improved potency (IC50 ~162 nM) and selectivity against P2Y14.[5]

The New High-Affinity Benchmark: Compound 50
  • Source: Journal of Medicinal Chemistry (Zhu et al., 2023).[8]

  • Chemistry: Quinoline-pyrazole / Benzo[d]imidazole scaffold.

  • Mechanism: Reversible, competitive.

  • Performance: Superior potency (IC50 = 5.9 nM ) and excellent drug-like properties.[8]

  • In Vivo Utility: Demonstrated efficacy in DSS-induced colitis and LPS-induced pulmonary edema models, making it the preferred choice for animal studies.

Comparative Technical Analysis
FeatureMRS2578 (Legacy)TIM-38 (Early Reversible)MRS4940 (Optimized Chromene)Compound 50 (New Benchmark)
Mechanism Irreversible (Covalent)ReversibleReversibleReversible
IC50 (hP2Y6) 37 nM~4.3 µM162 nM5.9 nM
Selectivity High vs P2Y1/2/4 (>10 µM)High vs P2Y subtypes>100-fold vs P2Y14High vs P2Y subtypes
Stability Poor (Reactive Isothiocyanate)StableStableStable
In Vivo Use Yes (Acute only, 1-3 mg/kg)Limited (Low potency)PotentialExcellent (Oral/IP active)
Key Risk Non-specific protein binding; degradationOff-target effects at high µM doses--
Mechanistic Visualization
Figure 1: P2Y6 Signaling & Antagonist Intervention

The following diagram illustrates the Gq-coupled pathway activated by UDP and the intervention points for the antagonists.[1][6]

P2Y6_Signaling UDP UDP (Agonist) P2Y6 P2Y6 Receptor (GPCR) UDP->P2Y6 Activates Gq Gq Protein P2Y6->Gq Couples Antagonists Antagonists: MRS2578 (Irreversible) Compound 50 (Reversible) Antagonists->P2Y6 Blocks PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Phagocytosis / Inflammation (IL-8, IL-6) DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Mobilization Ca->Response Triggers

Caption: P2Y6 activation by UDP triggers Gq-mediated Calcium mobilization. Antagonists block this step, preventing downstream inflammatory cytokine release.

Validated Experimental Protocols
Protocol A: Calcium Mobilization Assay (The Gold Standard)

Objective: Determine IC50 of a P2Y6 antagonist using FLIPR or FlexStation.

Materials:

  • Cells: 1321N1 astrocytoma cells stably transfected with hP2Y6 (Null background is critical as these cells lack endogenous P2Y receptors).

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Agonist: UDP (EC80 concentration, typically 100–300 nM).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4. Avoid amine-based buffers (Tris) if using MRS2578.

Step-by-Step:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (Fluo-4 AM 4 µM + 0.04% Pluronic F-127). Incubate 45 min at 37°C.

  • Wash: Wash 3x with assay buffer to remove extracellular dye. Leave 100 µL buffer.

  • Antagonist Pre-incubation (Critical):

    • Add 50 µL of 3x concentrated antagonist.

    • MRS2578: Incubate for exactly 15-20 minutes . Longer incubation leads to degradation; shorter may not allow covalent bond formation.

    • Compound 50/MRS4940: Incubate for 30 minutes to reach equilibrium.

  • Measurement: Transfer to plate reader. Start recording baseline fluorescence for 20 seconds.

  • Agonist Injection: Inject 50 µL of 4x UDP (final conc: EC80). Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Plot log[Antagonist] vs. Response to determine IC50.
    
Protocol B: Functional IL-8 Secretion Assay

Objective: Confirm antagonist efficacy in a downstream inflammatory readout.

  • Induction: Treat cells (e.g., monocytes or epithelial cells) with UDP (100 µM) +/- Antagonist for 6–24 hours.

  • Supernatant Collection: Collect cell-free supernatant.

  • ELISA: Quantify IL-8 using a standard sandwich ELISA kit.

  • Validation:

    • Positive Control: LPS (TLR4 agonist). P2Y6 antagonists should not block LPS-induced IL-8 unless there is crosstalk (check selectivity).

    • Negative Control: Antagonist alone (to rule out agonist activity).

Expert Recommendations: Making the Choice
If your research involves...Recommended Antagonist Why?
High-Throughput Screening Compound 50 High stability, reversibility, and high affinity make it robust for large screens.
Receptor Internalization MRS2578 Covalent binding can track receptor turnover if using a labeled version (though rare).
In Vivo Inflammation Compound 50 Superior pharmacokinetics and oral/IP bioavailability compared to the unstable MRS2578.
Basic Validation MRS2578 + Compound 50 Use MRS2578 as a historical reference, but validate all key findings with Compound 50 to rule out off-target covalent modifications.

Handling Warning for MRS2578:

  • Always dissolve fresh in dry DMSO.

  • Do not store aqueous dilutions.

  • The isothiocyanate group reacts with primary amines. Do not use Tris buffers during the pre-incubation step; use HEPES or Phosphate instead.

References
  • Zhu, Y., et al. (2023). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy.[8][9] Journal of Medicinal Chemistry, 66(9), 6315–6332.[9] Link

  • Mamedova, L., et al. (2004). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors. Biochemical Pharmacology, 67(9), 1763–1770. Link

  • Ito, M., et al. (2017). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. Life Sciences, 180, 137–142. Link

  • Jayasekara, P.S., et al. (2024).[10] Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 129600. Link

  • Makarov, V., et al. (2024).[10][11] Machine learning-aided search for ligands of P2Y6 and other P2Y receptors.[11][12][13] Purinergic Signalling.[14][15][16] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.